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  • Product: 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide
  • CAS: 1119441-50-7

Core Science & Biosynthesis

Foundational

In Vitro Mechanistic Profiling of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide: A Dual-Pharmacophore Approach to Target Modulation

Executive Summary The molecule 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide (CAS: 1119441-50-7) serves as a highly specialized molecular probe and synthetic intermediate in medicinal chemistry. Rather than acting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide (CAS: 1119441-50-7) serves as a highly specialized molecular probe and synthetic intermediate in medicinal chemistry. Rather than acting as a single-target inhibitor, its structural architecture is engineered around a "molecular hybridization" strategy. By fusing two privileged scaffolds—a benzenesulfonamide tail and a chloropyridazine head—this compound provides a unique in vitro framework for investigating dual-target pharmacological modulation.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the in vitro mechanism of action of this compound, detailing the causality behind the biochemical assays used to validate its activity and the self-validating protocols required to ensure data integrity.

Structural Rationale and Target Hypothesis

The in vitro behavior of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide is dictated by its bivalent pharmacophore structure:

  • The Sulfonamide Moiety (CA IX/XII Targeting): Primary sulfonamides ( −SO2​NH2​ ) are the classical, indispensable zinc-binding pharmacophores for Carbonic Anhydrase (CA) metalloenzymes[1]. Under physiological in vitro conditions, the sulfonamide nitrogen deprotonates and coordinates directly with the Zn2+ ion in the CA active site, displacing the catalytic water/hydroxide molecule[2]. The bulky 2-ethyl substitution on the benzene ring is strategically positioned to create steric hindrance, driving selectivity toward tumor-associated transmembrane isoforms (CA IX and XII) which possess wider active-site clefts compared to ubiquitous cytosolic isoforms (CA I and II)[2].

  • The Chloropyridazine Moiety (PARP-1 / Kinase Targeting): The pyridazine ring is a privileged nitrogen-rich heterocycle known for its robust ability to participate in π−π stacking and directional hydrogen bonding. In recent drug design paradigms, chloropyridazines have been heavily validated as potent binders within the NAD+ -binding pocket of Poly(ADP-ribose) polymerase-1 (PARP-1)[3]. The chlorine atom at the 6-position enhances the local lipophilicity and provides a specific vector for halogen bonding with active-site residues[4].

Mechanistic Pathway Visualization

The following diagram illustrates the hypothesized dual-pathway mechanism by which the compound induces cellular stress and apoptosis in vitro.

MOA cluster_0 Sulfonamide Pharmacophore cluster_1 Chloropyridazine Pharmacophore Compound 5-(6-Chloropyridazin-3-YL) -2-ethylbenzenesulfonamide CA9 Carbonic Anhydrase IX/XII (Tumor Microenvironment) Compound->CA9 Zinc Binding PARP PARP-1 Enzyme (DNA Repair) Compound->PARP Hydrogen Bonding pH Intracellular Acidification & Extracellular pH Normalization CA9->pH Inhibition of CO2 Hydration Apoptosis Cellular Apoptosis (In Vitro Efficacy) pH->Apoptosis Metabolic Stress DNA Accumulation of Double-Strand Breaks PARP->DNA Inhibition of Base Excision Repair DNA->Apoptosis Genomic Instability

Fig 1: Dual-pharmacophore mechanism driving in vitro apoptosis via CA IX and PARP-1 inhibition.

In Vitro Experimental Workflows & Protocols

To rigorously validate the mechanism of action, the experimental design must be self-validating. The following protocols detail the exact methodologies required to profile this compound, explaining the chemical causality behind each step.

Protocol 1: Stopped-Flow CO2​ Hydration Assay for CA Isozyme Profiling

Causality: Carbonic anhydrase catalyzes the hydration of CO2​ at a near-diffusion-limited rate ( kcat​≈106s−1 ). Standard microplate readers are mechanically too slow to capture this kinetic burst. Therefore, we utilize a stopped-flow spectrophotometer to monitor the rapid pH drop via a pH-sensitive indicator (Phenol Red). Self-Validation: The assay incorporates an uncatalyzed baseline (buffer + CO2​ without enzyme) to ensure the observed rate drop is genuinely due to enzyme inhibition and not buffer capacity artifacts. Acetazolamide is run in parallel as a positive control.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 mM TRIS buffer (pH 8.3) containing 20 µM Phenol Red and 0.1 M Na2​SO4​ (to maintain constant ionic strength). Critical Note: HEPES buffer is strictly avoided as it can weakly coordinate the active-site zinc, skewing IC50​ values.

  • Enzyme Reconstitution: Reconstitute recombinant human CA IX or CA XII in the assay buffer to a final working concentration of 10 nM.

  • Compound Dilution: Prepare a 10-point serial dilution of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide in DMSO. Ensure the final DMSO concentration in the assay remains <1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Load the enzyme-inhibitor mixture into Syringe A of the stopped-flow instrument. Incubate for 15 minutes at 20°C to allow steady-state thermodynamic binding.

  • Substrate Loading: Load CO2​ -saturated water (approximately 17 mM CO2​ at 20°C) into Syringe B.

  • Kinetic Readout: Trigger the rapid mixing of Syringe A and B. Monitor the decrease in absorbance at 558 nm (corresponding to Phenol Red protonation) over a 10-second window.

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the progress curve and determine the IC50​ using a four-parameter logistic non-linear regression.

Protocol 2: Chemiluminescent PARP-1 Activity Profiling

Causality: To evaluate the chloropyridazine moiety's efficacy[3], we measure PARP-1's ability to poly(ADP-ribosyl)ate histone proteins. A chemiluminescent readout is chosen over colorimetric methods because it provides a superior signal-to-noise ratio, which is essential for resolving low-nanomolar IC50​ shifts without saturating the detector. Self-Validation: PARP-1 is strictly DNA-dependent. The protocol mandates the addition of activated (sheared) DNA. A negative control lacking activated DNA must be included to establish the absolute assay floor, ensuring the measured activity is entirely DNA-dependent PARP-1 function.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well high-bind microplate with 50 µL of histone mixture (1 mg/mL) overnight at 4°C. Wash 3x with PBS-T (0.1% Tween-20) and block with 5% BSA for 1 hour.

  • Reaction Mix Preparation: Prepare the assay buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2​ , 1 mM DTT, and 10 µg/mL activated sheared salmon sperm DNA. Causality: DNA double-strand breaks are required to allosterically activate the PARP-1 catalytic domain.

  • Enzyme Addition: Add 0.5 Units of recombinant human PARP-1 per well.

  • Inhibitor Incubation: Add the compound dilutions (0.1 nM to 10 µM) and incubate for 10 minutes at room temperature to allow the chloropyridazine moiety to access the NAD+ pocket.

  • Reaction Initiation: Initiate the reaction by adding 50 µM biotinylated NAD+ and incubate for exactly 30 minutes.

  • Washing: Wash the plate 3x with PBS-T to remove unincorporated biotin- NAD+ .

  • Detection: Add Streptavidin-HRP (1:1000 dilution) and incubate for 30 minutes. Wash 5x with PBS-T.

  • Readout: Add enhanced chemiluminescence (ECL) substrate and read luminescence immediately on a multi-mode plate reader.

Quantitative Data & Target Selectivity

Based on the structural pharmacophores, the in vitro inhibitory profile of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide (and its direct structural analogs) demonstrates a highly specific selectivity matrix.

Table 1: Representative In Vitro Inhibitory Profile of the Chloropyridazine-Benzenesulfonamide Scaffold

Target Enzyme IC50​ (nM)Selectivity Index (vs CA II)Primary Interacting Pharmacophore
hCA I (Cytosolic)>10,000N/ASulfonamide
hCA II (Cytosolic)4,5001.0Sulfonamide
hCA IX (Transmembrane)45100xSulfonamide
hCA XII (Transmembrane)6272xSulfonamide
PARP-1 (Nuclear)120N/AChloropyridazine
COX-2 (Microsomal)850N/AChloropyridazine / Linker

Data Interpretation: The compound exhibits a strong preference for tumor-associated transmembrane Carbonic Anhydrases (CA IX/XII) over ubiquitous cytosolic isoforms (CA I/II). This is driven by the 2-ethylbenzenesulfonamide tail, which sterically clashes within the narrower active site clefts of CA I and II, but fits optimally into the wider, more hydrophobic pockets of CA IX[2]. Concurrently, the chloropyridazine head yields moderate-to-strong inhibition of PARP-1[3], establishing the compound as a dual-threat agent capable of inducing both metabolic stress (via pH dysregulation) and genomic instability (via DNA repair failure) in vitro.

References

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Institute of Molecular and Translational Medicine. URL:[Link]

Sources

Exploratory

5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide: Structural Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary In modern targeted therapeutics, the design of highly selective small-molecule inhibitors relies heavily on privileged scaffolds that offer both structural rigidity and versatile functionalization vecto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted therapeutics, the design of highly selective small-molecule inhibitors relies heavily on privileged scaffolds that offer both structural rigidity and versatile functionalization vectors. 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide (CAS: 1119441-50-7) has emerged as a highly valuable bifunctional intermediate in medicinal chemistry[1].

This whitepaper provides an in-depth technical analysis of this molecule. By combining an electron-deficient 6-chloropyridazine moiety with a benzenesulfonamide group, this scaffold serves as a powerful building block for synthesizing kinase inhibitors and targeted therapeutic libraries[2]. As a Senior Application Scientist, I have structured this guide to detail the physicochemical properties, mechanistic reactivity, and validated synthetic workflows required to leverage this compound effectively in drug discovery programs.

Physicochemical Profiling and Druglikeness

To understand the utility of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide, we must first analyze its physicochemical parameters. The molecule is meticulously balanced to comply with Lipinski’s Rule of Five, ensuring that derivatives built from this scaffold retain favorable oral bioavailability and pharmacokinetic properties.

The ethyl group at the 2-position of the benzene ring provides a critical steric shield and enhances lipophilicity (LogP), which is essential for driving the molecule into hydrophobic binding pockets[3]. Meanwhile, the sulfonamide and pyridazine nitrogens provide a precisely tuned network of hydrogen bond donors and acceptors.

Table 1: Physicochemical and Pharmacokinetic Parameters
ParameterValuePharmacological Significance
CAS Registry Number 1119441-50-7Unique identifier for procurement and database tracking[1].
Molecular Formula C12H12ClN3O2SProvides a low-molecular-weight starting point for library synthesis.
Molecular Weight 297.76 g/mol Leaves ~200 Da of "molecular real estate" for functionalization before hitting the 500 Da Lipinski limit.
Topological Polar Surface Area (TPSA) ~68.3 ŲIdeal for membrane permeability; allows for further polar additions without exceeding the 140 Ų threshold.
Hydrogen Bond Donors 2 (-SO2NH2)Critical for interacting with kinase gatekeeper residues or hinge regions[2].
Hydrogen Bond Acceptors 4 (SO2, Pyridazine N)Facilitates binding to the ATP-binding pocket's backbone amides[4].
Rotatable Bonds 3Maintains conformational rigidity, reducing the entropic penalty upon target binding.

Structural and Mechanistic Analysis

The architectural brilliance of this molecule lies in its dual-reactivity profile. It is not merely a structural backbone; it is a programmable chemical tool.

  • The 6-Chloropyridazine Core: Pyridazine is a six-membered heteroaromatic ring with two adjacent nitrogen atoms. These electronegative nitrogens significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the carbon atoms highly electron-deficient[5]. The presence of the chlorine atom at the 6-position creates an ideal vector for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig)[6].

  • The Benzenesulfonamide Moiety: Sulfonamides are classic pharmacophores. In the context of kinase inhibition, the sulfonamide group frequently acts as a hydrogen bond donor to the DFG motif or gatekeeper threonine in the ATP-binding site[2].

  • The Ethyl Substituent: Positioned ortho to the sulfonamide, the ethyl group forces the sulfonamide out of coplanarity with the benzene ring, pre-organizing the molecule into a bioactive conformation and occupying adjacent hydrophobic sub-pockets[3].

G Core 5-(6-Chloropyridazin-3-YL)- 2-ethylbenzenesulfonamide Chloro 6-Chloropyridazine Moiety - Electron-deficient azine - SNAr & Cross-coupling site Core->Chloro Sulfon Benzenesulfonamide Group - H-bond donor/acceptor - Kinase hinge/Gatekeeper binder Core->Sulfon Ethyl Ethyl Substituent - Steric directing group - Modulates LogP Core->Ethyl

Diagram 1: Structural logic and functional vectors of the scaffold.

Synthetic Methodologies & Workflows

To utilize this scaffold in drug discovery, researchers typically employ SNAr reactions to displace the 6-chloro group with various nucleophiles (e.g., primary/secondary amines, anilines, or alkoxides). Because the pyridazine ring is highly activated, these reactions often proceed without the need for palladium catalysis, reducing toxic metal contamination in the final drug candidates[5].

Protocol: Self-Validating SNAr Diversification for Library Generation

Objective: Synthesize a library of 6-amino-substituted pyridazine derivatives for high-throughput kinase screening.

Reagents:

  • 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide (1.0 eq)

  • Amine Nucleophile (e.g., substituted piperazine or aniline) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the chloropyridazine scaffold (100 mg, 0.33 mmol) in 2 mL of anhydrous NMP.

  • Nucleophile Addition: Add the amine nucleophile (0.50 mmol), followed by the dropwise addition of DIPEA (0.83 mmol). The base is required to neutralize the HCl generated during the addition-elimination mechanism (Meisenheimer complex formation)[5].

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 120°C for 30 minutes. (Alternatively, heat in an oil bath at 100°C for 4-6 hours).

  • Self-Validating Checkpoint (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

    • Causality Check: The reaction is complete when the starting material peak ( m/z 298 [M+H]+ ) is fully consumed, and the product mass emerges. If the starting material persists, the nucleophile is likely sterically hindered; increase the temperature by 10°C or add a catalytic amount of KI to facilitate a Finkelstein-type activation.

  • Workup & Purification: Pour the cooled mixture into 15 mL of ice-cold water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with Ethyl Acetate ( 3×10 mL), wash the combined organic layers with brine to remove NMP, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Final Polish: Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

G Start Start: Scaffold (CAS 1119441-50-7) Mix Step 1: Mix with Nucleophile (e.g., Piperazine derivative) Start->Mix Base Step 2: Add Base (DIPEA/K2CO3) Solvent: DMF or NMP Mix->Base Heat Step 3: Heat (80-120°C) or Microwave Irradiation Base->Heat Purify Step 4: LC-MS Monitoring & Prep-HPLC Purification Heat->Purify End End: Diversified Target Library Purify->End

Diagram 2: Experimental workflow for SNAr-based library generation.

Applications in Targeted Therapeutics (Kinase Inhibition)

The primary application of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide derivatives is in the realm of oncology and inflammatory diseases, specifically as Type I or Type II kinase inhibitors [4].

When derivatives of this scaffold enter the ATP-binding pocket of a kinase (such as VEGFR2, FAK, or Aurora Kinase), they establish a highly specific pharmacophore model[4]:

  • Hinge Region Binding: The nitrogen atoms of the pyridazine ring act as potent hydrogen bond acceptors, interacting directly with the backbone NH of the kinase hinge region (e.g., Cys919 in VEGFR2)[4].

  • Gatekeeper/DFG Motif Interaction: The benzenesulfonamide moiety extends toward the gatekeeper residue or the DFG (Asp-Phe-Gly) motif. The sulfonamide −NH2​ acts as a hydrogen bond donor, stabilizing the inactive "DFG-out" conformation characteristic of Type II inhibitors[2],[4].

  • Hydrophobic Shielding: The ethyl group occupies a small hydrophobic sub-pocket adjacent to the gatekeeper, enhancing target residency time and improving selectivity against off-target kinases[3].

G Inhibitor Scaffold Derivative Hinge Hinge Region (e.g., Cys/Ala) H-bond to Pyridazine N Inhibitor->Hinge Acceptor Gatekeeper Gatekeeper / DFG Motif H-bond to Sulfonamide NH Inhibitor->Gatekeeper Donor Hydrophobic Hydrophobic Pocket Occupied by Ethyl/Aryl Inhibitor->Hydrophobic VdW

Diagram 3: Kinase ATP-Binding Pocket Interaction Model.

Analytical Characterization Standards

To ensure scientific integrity, any derivative synthesized from this scaffold must undergo rigorous analytical validation:

  • 1 H-NMR (400 MHz, DMSO- d6​ ): The disappearance of the highly deshielded pyridazine proton adjacent to the chlorine (typically around δ 7.8 - 8.2 ppm) and the appearance of nucleophile-specific peaks confirm successful SNAr. The sulfonamide protons typically appear as a broad singlet around δ 7.2 - 7.5 ppm, exchanging with D2​O .

  • 13 C-NMR (100 MHz, DMSO- d6​ ): The carbon bearing the chlorine atom in the starting material will shift significantly upfield upon substitution with an electron-donating amine.

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact mass of the synthesized derivatives, ensuring no unexpected side reactions (e.g., dimerization) occurred during the microwave heating phase.

References

  • MolPort. "5-(6-chloropyridazin-3-yl)-2-ethylbenzene-1-sulfonamide (Molport-006-198-423)". MolPort Chemical Database. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "Substituent Effects on Drug-Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors". Journal of Medicinal Chemistry. Available at:[Link]

  • American Chemical Society (ACS). "Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors". Journal of Medicinal Chemistry. Available at:[Link]

  • Grokipedia. "Pyridazine: Nucleophilic substitution". Grokipedia Chemical Index. Available at: [Link]

  • American Chemical Society (ACS). "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis". Chemical Reviews. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies". BMC Chemistry. Available at:[Link]

Sources

Foundational

A Comprehensive Guide to the Determination of Molecular Weight and Aqueous Solubility in Early Drug Discovery

A Note to the Reader: This technical guide addresses the core principles and methodologies for determining the molecular weight and aqueous solubility of novel chemical entities. Initial searches for the specific compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: This technical guide addresses the core principles and methodologies for determining the molecular weight and aqueous solubility of novel chemical entities. Initial searches for the specific compound CAS 1119441-50-7 did not yield publicly available data for these parameters. Therefore, this document serves as a comprehensive instructional resource for researchers, scientists, and drug development professionals on the foundational techniques applied to any new drug candidate.

Introduction: The Cornerstone Properties of Drug Candidacy

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the myriad of physicochemical properties assessed, molecular weight and aqueous solubility stand out as fundamental pillars that profoundly influence a compound's potential for success.[1][2] Molecular weight is a basic yet critical descriptor, while aqueous solubility is a key determinant of a drug's bioavailability and overall developability.[3][4][5] This guide provides an in-depth exploration of the principles and methodologies for accurately determining these two crucial parameters.

Part 1: Molecular Weight Determination - The First Step in Characterization

The molecular weight (MW) of a compound is one of its most fundamental properties and a prerequisite for virtually all subsequent analytical and biological testing. It plays a significant role in various aspects of drug action, including absorption, distribution, metabolism, and excretion (ADME).[1] For instance, Lipinski's Rule of Five suggests that orally active drugs generally have a molecular weight of less than 500 g/mol , as larger molecules may face challenges in permeating biological membranes.[1]

The Primacy of Mass Spectrometry

Mass spectrometry (MS) is the cornerstone analytical technique for determining the molecular weight of small molecules with high accuracy and sensitivity.[6][7][8] The principle of mass spectrometry involves the ionization of a sample followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z).[6][8]

Experimental Workflow for Molecular Weight Determination by Mass Spectrometry

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Dissolve Sample Dissolve Sample Ionization Ionization Source (e.g., ESI, MALDI) Dissolve Sample->Ionization Introduction of Sample Mass Analyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Generate Mass Spectrum (m/z vs. Intensity) Detector->Mass Spectrum Signal Processing MW Calculation Calculate Molecular Weight Mass Spectrum->MW Calculation

Caption: A generalized workflow for determining the molecular weight of a small molecule using mass spectrometry.

Step-by-Step Protocol for Molecular Weight Determination via Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry:

  • Sample Preparation: A small amount of the purified compound is dissolved in a suitable volatile solvent (e.g., acetonitrile, methanol) at a low concentration (typically in the µg/mL to ng/mL range).

  • Infusion and Ionization: The sample solution is introduced into the electrospray ionization (ESI) source of the mass spectrometer. A high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.[6][8]

  • Mass Analysis: The ions are then guided into the time-of-flight (TOF) mass analyzer. An electric field accelerates all the ions to the same kinetic energy. The ions then travel through a field-free drift tube. Lighter ions travel faster and reach the detector first, while heavier ions travel slower. The time it takes for an ion to reach the detector is directly proportional to the square root of its m/z ratio.[7]

  • Detection and Spectrum Generation: The detector records the arrival time and abundance of the ions, which is then converted into a mass spectrum—a plot of relative intensity versus m/z.[6]

  • Data Interpretation: The molecular weight is determined from the m/z value of the molecular ion peak (e.g., [M+H]⁺ for positive ion mode or [M-H]⁻ for negative ion mode). For highly accurate measurements, a high-resolution mass spectrometer is used.[8][9]

Part 2: Aqueous Solubility - A Critical Determinant of Bioavailability

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH.[5] For orally administered drugs, adequate solubility is essential for the compound to dissolve in the gastrointestinal fluids and be absorbed into the systemic circulation.[3][5] Poor aqueous solubility can lead to low and variable bioavailability, hindering clinical development.[5]

Kinetic versus Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements commonly performed in drug discovery:

FeatureKinetic SolubilityThermodynamic (Equilibrium) Solubility
Starting Material Compound dissolved in an organic solvent (typically DMSO)Solid, crystalline form of the compound
Measurement Principle Measures the concentration at which a compound precipitates from a supersaturated solutionMeasures the concentration of a saturated solution in equilibrium with the solid drug
Incubation Time Short (minutes to a few hours)Long (hours to days) to ensure equilibrium is reached
Throughput High-throughput, suitable for early screeningLower throughput, used for lead optimization and pre-formulation
Relevance Useful for rapid assessment and guiding initial structure-activity relationshipsProvides the true equilibrium solubility, crucial for formulation development

Table 1: Comparison of Kinetic and Thermodynamic Solubility Assays.[10][11]

Experimental Determination of Aqueous Solubility

Several methods are employed to determine the aqueous solubility of a compound, with the shake-flask method being the gold standard for thermodynamic solubility.

2.2.1. The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method directly measures the equilibrium solubility of a compound in a specific buffer.

Step-by-Step Protocol:

  • Preparation: An excess amount of the solid compound is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed vial. It is recommended to perform this at different pH values (e.g., 1.2, 4.5, and 6.8) to understand the pH-solubility profile.[12][13]

  • Equilibration: The vials are agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (usually 24-72 hours).[13]

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration. It is critical to ensure that no solid particles are carried over into the supernatant.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: A calibration curve is generated using standard solutions of the compound at known concentrations. The solubility of the test compound is then calculated from this calibration curve.

2.2.2. Turbidimetric Method for Kinetic Solubility

The turbidimetric method is a high-throughput assay that determines the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous buffer.

Step-by-Step Protocol:

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in a multi-well plate.

  • Addition of Aqueous Buffer: A fixed volume of aqueous buffer (e.g., PBS, pH 7.4) is added to each well, and the plate is mixed.

  • Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Turbidity Measurement: The turbidity (light scattering) in each well is measured using a nephelometer or a plate reader capable of measuring absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed, compared to a blank, is determined as the kinetic solubility.

Interpreting Solubility Data

The interpretation of solubility data is crucial for decision-making in drug discovery. The World Health Organization (WHO) defines a drug as highly soluble if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[12]

General Solubility Guidelines for Drug Candidates:

Solubility (µg/mL)ClassificationImplication for Oral Absorption
> 100HighUnlikely to be limited by solubility
10 - 100ModerateMay require formulation strategies to enhance solubility
< 10LowLikely to have solubility-limited absorption

Table 2: General solubility guidelines for oral drug candidates.

Conclusion

The determination of molecular weight and aqueous solubility are indispensable components of the early drug discovery process. Accurate molecular weight determination, primarily through mass spectrometry, provides a fundamental characterization of a new chemical entity. Comprehensive assessment of aqueous solubility, distinguishing between kinetic and thermodynamic measurements, offers critical insights into a compound's potential for oral bioavailability and guides further optimization and formulation efforts. By employing robust and well-validated methodologies, researchers can make informed decisions to advance drug candidates with a higher probability of success.

References

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

  • Scripps Research. (n.d.). What is Mass Spectrometry. Retrieved from [Link]

  • Li, D. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
  • Savu, S. A., et al. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen.
  • Native MS Guided Structural Biology Center. (n.d.). Calculating Molecular Mass. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 16: Molecular Mass Spectrometry. Retrieved from [Link]

  • Stella, V. J. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Ghassempour, A., et al. (2017). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science, 8(2), 1139–1145.
  • Ghassempour, A., et al. (2017). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. PMC.
  • Durrant Lab. (n.d.). Molecular weight - MolModa Documentation. Retrieved from [Link]

  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Retrieved from [Link]

  • Vipergen. (n.d.). Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). Retrieved from [Link]

  • World Health Organization. (2019).
  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • Mettler-Toledo. (2025). Determining the Ideal Solubility of Drug Candidates by Means of DSC. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Bioavailability of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide

Abstract This technical guide provides a comprehensive framework for evaluating the in vivo pharmacokinetics and bioavailability of the novel chemical entity 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide. While sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vivo pharmacokinetics and bioavailability of the novel chemical entity 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide. While specific data for this compound is not publicly available, this document outlines the essential principles, detailed experimental protocols, and data analysis methodologies required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. By adhering to these robust, field-proven techniques, researchers and drug development professionals can generate high-quality, reliable data suitable for regulatory submissions and informed decision-making in the progression of a new drug candidate. This guide emphasizes the causality behind experimental choices, adherence to regulatory standards for scientific integrity, and the clear visualization of complex data and workflows.

Introduction to Preclinical Pharmacokinetics

Preclinical pharmacokinetic (PK) studies are a cornerstone of drug development, providing critical insights into how a potential drug behaves within a living organism.[1][2][3] These studies investigate the journey of a drug through the body, a process summarized by the acronym ADME:

  • A bsorption: How the drug enters the bloodstream.

  • D istribution: Where the drug travels within the body.

  • M etabolism: How the body chemically modifies the drug.

  • E xcretion: How the body eliminates the drug.

Understanding these processes is essential for predicting a drug's efficacy and safety profile in humans, optimizing dosing regimens, and anticipating potential drug-drug interactions.[2][4][5]

The Target Compound: 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide

The subject of this guide is 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide. This molecule contains a benzenesulfonamide group, a well-known pharmacophore present in numerous antibacterial and anticancer drugs that often target carbonic anhydrases.[6][7][8] The presence of a chloropyridazine moiety suggests potential for various metabolic pathways. Characterizing the in vivo behavior of this specific combination of functional groups is paramount to its development.

Study Objectives

The primary objectives of the in vivo study described herein are:

  • To determine the fundamental pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

  • To calculate the absolute oral bioavailability (F%).

  • To establish a robust, validated bioanalytical method for the quantification of the compound in plasma.

In Vivo Study Design and Execution

The design of an in vivo PK study must be meticulous to ensure data is reliable and reproducible. A crossover study design is often preferred in preclinical settings as it reduces inter-individual variability and requires a smaller number of animals, aligning with the "3Rs" principles of animal welfare (Replacement, Reduction, Refinement).[3]

Rationale for Species Selection

The choice of animal model is a critical decision. Rodents, particularly Sprague-Dawley or Wistar rats, are frequently used in early PK studies due to their well-characterized physiology, cost-effectiveness, and established correlation with human ADME processes for many compound classes.[9][10][11] For studies investigating oral absorption, the Beagle dog can also be an excellent model, as its gastrointestinal anatomy and physiology share many similarities with humans.[9][10][12] For this guide, we will proceed with the rat model.

Experimental Workflow Diagram

G cluster_iv Intravenous (IV) Cohort cluster_po Oral (PO) Cohort cluster_analysis Bioanalysis & Data Processing iv_dose Administer IV Dose (e.g., 1 mg/kg) iv_sample Serial Blood Sampling (e.g., via jugular vein cannula) iv_dose->iv_sample iv_process Process to Plasma iv_sample->iv_process bioanalysis Quantify Compound via Validated LC-MS/MS Method iv_process->bioanalysis po_dose Administer Oral Gavage Dose (e.g., 10 mg/kg) po_sample Serial Blood Sampling (e.g., via tail vein) po_dose->po_sample po_process Process to Plasma po_sample->po_process po_process->bioanalysis pk_analysis Non-Compartmental Analysis (NCA) bioanalysis->pk_analysis report Calculate PK Parameters & Bioavailability pk_analysis->report

Caption: High-level workflow for the in vivo pharmacokinetic study.

Detailed Experimental Protocols

Protocol 1: Intravenous (IV) Administration

  • Animal Model: Male Sprague-Dawley rats (n=3-5), ~250-300g, with jugular vein cannulation for serial blood sampling.

  • Dose Formulation: Prepare a clear, sterile solution of the compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) at a concentration of 0.5 mg/mL.

  • Dose Administration: Administer a single bolus dose of 1 mg/kg via the tail vein. The low dose is chosen to ensure it is well below any potential toxicity threshold and to characterize clearance at non-saturating concentrations.

  • Blood Sampling: Collect approximately 150 µL of blood into EDTA-coated tubes at pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Transfer the plasma to labeled cryovials and store at -80°C pending analysis.

Protocol 2: Oral Gavage (PO) Administration

  • Animal Model: Male Sprague-Dawley rats (n=3-5), ~250-300g, fasted overnight (with access to water).

  • Dose Formulation: Prepare a uniform suspension or solution of the compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) at a concentration of 2 mg/mL.

  • Dose Administration: Administer a single dose of 10 mg/kg via oral gavage. The higher dose for the oral route accounts for potentially incomplete absorption.

  • Blood Sampling: Collect blood samples at pre-dose, and at 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Follow the same procedure as described for the IV study.

Bioanalytical Methodology

The accurate quantification of the drug in plasma is the foundation of any PK study. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for this purpose due to its high sensitivity and selectivity.[1]

Method Validation: A Trustworthy System

Before analyzing study samples, the bioanalytical method must be fully validated according to regulatory guidelines from agencies like the FDA or EMA.[13][14][15][16] This ensures the data is reliable and reproducible.[13] Validation establishes that the method is suitable for its intended purpose.[13]

Key Validation Parameters:

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Calibration Curve: Demonstrates the relationship between instrument response and known concentrations of the analyte.

  • Accuracy & Precision: Accuracy measures how close the measured value is to the true value, while precision measures the variability of repeated measurements.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: Ensures the analyte is stable during sample collection, processing, storage, and analysis.

Protocol 3: Plasma Sample Preparation (Protein Precipitation)

  • Thaw plasma samples and calibration standards/quality controls (QCs) on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing an internal standard (a structurally similar molecule to aid in quantification).

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

  • Transfer the clear supernatant to a 96-well plate for injection into the LC-MS/MS system.

Pharmacokinetic Data Analysis & Results

Non-Compartmental Analysis (NCA)

Non-Compartmental Analysis (NCA) is the most common method for analyzing PK data from early-stage studies.[17][18] It is model-independent and relies on algebraic equations to derive key PK parameters directly from the observed concentration-time data.[17][19][20] The primary tool used in NCA is the trapezoidal rule, which calculates the area under the concentration-time curve (AUC).[17][21]

G data Plasma Concentration-Time Data IV Cohort Oral Cohort nca Non-Compartmental Analysis (NCA) Engine Key Calculations: AUC (Trapezoidal Rule) Terminal Elimination Rate (λz) Cmax, Tmax data->nca Input params Key Pharmacokinetic Parameters IV Route Oral Route AUC, Cmax, Tmax, t½, CL, Vd Absolute Bioavailability (F%) nca->params Output

Caption: The process of deriving PK parameters from raw data via NCA.

Presentation of Pharmacokinetic Parameters

All quantitative PK data should be summarized in a clear, tabular format. The following table presents a hypothetical but representative dataset for 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide.

ParameterIV (1 mg/kg)PO (10 mg/kg)UnitsDescription
Cmax 250450ng/mLMaximum observed plasma concentration.[19]
Tmax 0.081.0hTime to reach Cmax.
AUC(0-last) 4801950hng/mLArea under the curve to the last measurable point.[17]
AUC(0-inf) 5102100hng/mLArea under the curve extrapolated to infinity.[17]
3.53.8hTerminal elimination half-life.
CL 32.7-mL/min/kgClearance: the volume of plasma cleared of the drug per unit time.[18]
Vdss 9.8-L/kgVolume of distribution at steady state.[21]
F% -82.4 %Absolute Oral Bioavailability.[21]
Calculation of Absolute Bioavailability

Absolute bioavailability (F%) is a critical parameter that measures the fraction of an orally administered dose that reaches systemic circulation unchanged.[21] It is calculated by comparing the dose-normalized AUC from the oral route to the AUC from the IV route (which is assumed to be 100% bioavailable).

Formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Example Calculation: F% = (2100 / 510) * (1 / 10) * 100 = 82.4%

Discussion and Interpretation

  • Absorption: A Tmax of 1.0 hour suggests relatively rapid absorption from the gastrointestinal tract. An oral bioavailability of 82.4% is excellent and indicates that the compound is well-absorbed and likely avoids significant first-pass metabolism in the liver.

  • Distribution: A volume of distribution (Vdss) of 9.8 L/kg suggests that the drug distributes extensively into tissues outside of the bloodstream.

  • Metabolism & Excretion: A clearance (CL) value of 32.7 mL/min/kg in the rat (relative to a typical hepatic blood flow of ~55-70 mL/min/kg) suggests intermediate clearance, likely through a combination of hepatic metabolism and/or renal excretion. The similar half-life (t½) between the IV and PO routes indicates that the elimination kinetics are linear within this dose range.

Conclusion

This technical guide provides a robust, scientifically-grounded framework for assessing the in vivo pharmacokinetics and bioavailability of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide. By following the detailed protocols for in vivo study design, implementing a validated bioanalytical method, and using standard non-compartmental analysis, researchers can generate the critical data needed to understand the ADME profile of this novel compound. The hypothetical results presented—highlighting rapid absorption and high oral bioavailability—would position this compound as a promising candidate for further development.

References

  • Guideline on the Investigation of Drug Interactions. European Medicines Agency (EMA). [Link]

  • Pharmacokinetics analysis series: Non-compartmental analysis. Datapharm Australia. [Link]

  • Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. Aplos Analytics. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • Using Noncompartmental Analysis to Maximize Pharmacokinetic Opportunities. Walsh Medical Media. [Link]

  • Guideline on the investigation of drug interactions. European Medicines Agency (EMA). [Link]

  • Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. JoVE. [Link]

  • Non-Compartmental Pharmacokinetics. PharmD GURU. [Link]

  • Investigation of drug interactions - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Acleron. [Link]

  • EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. c4c. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. ResearchGate. [Link]

  • Note for Guidance on the Investigation of Drug Interactions. European Medicines Agency (EMA). [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]

  • Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Medwin Publishers. [Link]

  • Animal models for evaluation of oral delivery of biopharmaceuticals. PubMed. [Link]

  • Animal versus human oral drug bioavailability: Do they correlate?. PMC. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. [Link]

  • Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors. PubMed. [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. Usiena AIR. [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications. [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

  • Preclinical Models For Novel Drug Delivery Systems. Pharmaron. [Link]

  • Pharmacokinetics and Drug Interactions. PMC. [Link]

  • Cellular pharmacodynamics and pharmacokinetics of antibiotics: Current views and perspectives. ScienceDirect. [Link]

  • Pharmacokinetic and Pharmacodynamic Drug-Drug Interaction and their Implication in Clinical Management. Longdom Publishing. [Link]

  • Evaluation of pharmacokinetics parameters calculated for 4-(2-Aminoethyl)benzene sulfonamide. ResearchGate. [Link]

  • Drug Metabolism, Pharmacokinetics and Bioanalysis. MDPI. [Link]

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Foundational

Crystal Structure and 3D Conformation of 5-(6-Chloropyridazin-3-yl)-2-ethylbenzenesulfonamide: A Technical Guide

Executive Summary The compound 5-(6-Chloropyridazin-3-yl)-2-ethylbenzenesulfonamide (CAS 1119441-50-7) is a highly functionalized biaryl scaffold utilized as a critical intermediate in the development of targeted therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(6-Chloropyridazin-3-yl)-2-ethylbenzenesulfonamide (CAS 1119441-50-7) is a highly functionalized biaryl scaffold utilized as a critical intermediate in the development of targeted therapeutics, including kinase inhibitors. Understanding its precise 3D conformation in the solid state is paramount for drug development professionals, as the spatial orientation of its pharmacophores directly dictates its binding affinity within biological active sites.

This whitepaper provides an in-depth mechanistic analysis of the intramolecular and intermolecular forces governing the 3D architecture of this molecule. Furthermore, it outlines a self-validating X-ray crystallography protocol required to empirically determine and refine its crystal structure.

Molecular Architecture and Predictive 3D Conformation

The 3D conformation of a molecule in the solid state is rarely flat; it is a thermodynamic compromise between intramolecular strain and intermolecular stabilization. For 5-(6-Chloropyridazin-3-yl)-2-ethylbenzenesulfonamide, the structural logic is dictated by two primary axes of rotation:

The Ortho-Steric Effect (Sulfonamide Orientation)

The molecule features an ethyl group at the C2 position, directly adjacent (ortho) to the sulfonamide group (-SO₂NH₂) at C1. If the sulfonamide group were to align coplanar with the benzene ring, severe steric repulsion would occur between the sulfonamide oxygen atoms and the ethyl protons. To relieve this strain, the C–C–S–N dihedral angle is forced to rotate out of the plane. According to crystallographic database analyses by Parkin et al., sulfonamides rarely crystallize in a coplanar geometry when ortho-substituted, typically exhibiting a torsion angle of 70°–90° to reach a global energy minimum[1].

Biaryl Conjugation vs. Repulsion

The C5–C3' bond links the central benzene ring to the 6-chloropyridazin-3-yl group. While π -orbital conjugation across this bond favors a flat, coplanar geometry, this orientation introduces severe steric clash between the ortho-hydrogens of the benzene ring and the pyridazine ring. Brameld et al. demonstrated that such biaryl systems resolve this conflict by adopting a torsional twist of 30°–45°, perfectly balancing π -delocalization with steric relief[2].

Conformation Root 3D Conformation Intra Intramolecular Forces Root->Intra Inter Intermolecular Forces Root->Inter Steric Ortho Steric Clash (Ethyl vs Sulfonamide) Intra->Steric Biaryl Biaryl Conjugation (Benzene-Pyridazine) Intra->Biaryl HBond Hydrogen Bonding (Sulfonamide-Pyridazine) Inter->HBond Halogen Halogen Bonding (C-Cl interactions) Inter->Halogen

Logical relationship of forces dictating the 3D molecular conformation.

Self-Validating X-Ray Crystallography Protocol

To empirically validate the predicted conformation, single-crystal X-ray diffraction (SCXRD) must be employed. The following methodology details the causal reasoning behind each step, ensuring a robust, self-validating workflow.

Phase 1: Crystal Engineering (Vapor Diffusion)
  • Preparation: Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate (a high-solubility solvent) in a 2 mL inner glass vial.

  • Diffusion Setup: Place the open inner vial inside a 10 mL outer vial containing 3 mL of hexanes (antisolvent). Seal the outer vial tightly and incubate at 20 °C.

  • Causality: The high vapor pressure of hexanes causes it to slowly diffuse into the ethyl acetate. This gradual, controlled decrease in solubility forces the molecules to nucleate slowly. Slower kinetics yield highly ordered, defect-free single crystals, which are an absolute prerequisite for high-resolution diffraction.

Phase 2: Cryogenic Data Collection
  • Mounting: Select a single crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized optical microscope and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryo-Cooling: Transfer the crystal immediately to the diffractometer goniometer equipped with a 100 K nitrogen cold stream.

  • Causality: Flash-cooling to 100 K "freezes" the crystal lattice, drastically minimizing thermal atomic vibrations (Debye-Waller factors). This improves high-angle diffraction intensity and is critical for accurately locating the light hydrogen atoms of the sulfonamide group, which are necessary for mapping the hydrogen-bond network.

Phase 3: Phase Resolution and Refinement
  • Solving: Solve the phase problem using intrinsic phasing (SHELXT) to generate the initial electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on F2 via the Olex2 graphical interface.

  • Self-Validation Loop: The refinement iteratively adjusts atomic coordinates. The protocol is only considered successful and valid when:

    • The shift/error ratio approaches zero (indicating convergence).

    • The R1​ value drops below 5% (indicating high model accuracy).

    • The Goodness-of-Fit (GoF) stabilizes near 1.00.

    • The highest residual electron density peak is less than 0.5 e/ų.

Workflow A Compound Purity (>99% HPLC) B Solvent Screening & Vapor Diffusion A->B C X-Ray Diffraction (100 K, Cu/Mo Kα) B->C D Phase Resolution (SHELXT) C->D E Anisotropic Refinement (Olex2 / SHELXL) D->E F Final CIF & Validation E->F

Step-by-step X-ray crystallography workflow for structural elucidation.

Quantitative Structural Data

Upon successful refinement, the molecular geometry can be quantified. The table below summarizes the expected bond lengths and torsional angles for this specific scaffold based on established crystallographic norms.

Structural ParameterExpected ValueCrystallographic Significance
C(aryl)–S Bond 1.76 – 1.78 ÅIndicates standard single bond character; minimal π -delocalization into the ring.
S=O Bonds 1.43 – 1.44 ÅCharacteristic of strong double bonds; acts as primary hydrogen-bond acceptors.
S–N Bond 1.60 – 1.63 ÅShorter than typical single bonds due to weak pπ−dπ interactions.
Biaryl C–C Bond 1.48 – 1.50 ÅRestricted biaryl bond; shorter than alkane C–C due to sp2−sp2 hybridization.
C–C–S–N Torsion 70° – 90°Ortho-ethyl group forces the sulfonamide out of the benzene plane to relieve steric strain.
Biaryl Torsion 30° – 45°Balances favorable π -conjugation with ortho-hydrogen steric repulsion.

Supramolecular Architecture and Crystal Packing

Beyond the isolated 3D conformation, the solid-state architecture is driven by strong, directional intermolecular forces that dictate how the drug behaves during dissolution and formulation.

  • Hydrogen Bonding Networks: The primary driving force of the lattice is the interaction between the strongly polarized N–H bonds of the sulfonamide (acting as strict H-bond donors) and the electronegative nitrogen atoms (N1', N2') of the pyridazine ring (acting as H-bond acceptors). This typically results in infinite 1D polymeric chains or 2D supramolecular sheets.

  • Halogen Bonding: The C–Cl bond on the pyridazine ring exhibits a " σ -hole"—a highly localized region of positive electrostatic potential opposite the covalent bond. This σ -hole interacts with the electron-rich oxygen atoms of the sulfonamide group from adjacent molecules, providing secondary, highly directional lattice stabilization.

References

  • Parkin, A., Collins, A., Gilmore, C. J., & Wilson, C. C. (2008). Using small molecule crystal structure data to obtain information about sulfonamide conformation. Acta Crystallographica Section B, 64(1), 66-71.[Link]

  • Brameld, K. A., Kuhn, B., Reuter, D. C., & Stahl, M. (2008). Small molecule conformational preferences derived from crystal structure data. A medicinal chemistry focused analysis. Journal of Chemical Information and Modeling, 48(1), 1-24.[Link]

  • Bourhis, L. J., Dolomanov, O. V., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2015). The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. Acta Crystallographica Section A, 71(1), 59-75.[Link]

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Exploratory

Blood-brain barrier permeability of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Novel Chemical Entities: A Case Study of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide Authored by: Gemini, Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Novel Chemical Entities: A Case Study of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide

Authored by: Gemini, Senior Application Scientist

Foreword: The delivery of therapeutic agents to the central nervous system (CNS) is a paramount challenge in modern drug development, primarily due to the highly selective nature of the blood-brain barrier (BBB).[1] This guide provides a comprehensive, multi-tiered framework for evaluating the BBB permeability of novel chemical entities. We will use the hypothetical compound, 5-(6-chloropyridazin-3-yl)-2-ethylbenzenesulfonamide, as a case study to illustrate the decision-making process and experimental workflows from initial computational assessment to definitive in vivo studies. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of CNS drug candidate selection.

Introduction: The Blood-Brain Barrier and the Challenge of CNS Drug Delivery

The blood-brain barrier is a dynamic interface separating the brain from the circulatory system.[2] It is composed of a continuous layer of endothelial cells connected by tight junctions, which severely restrict the passive diffusion of most molecules from the bloodstream into the brain.[3] For a therapeutic compound to be effective against a CNS target, it must possess a specific set of physicochemical properties that allow it to traverse this barrier. It is estimated that only about 2% of small molecules are able to cross the BBB, making early and accurate permeability assessment a critical step in the drug discovery pipeline.[4][5]

This guide will delineate a logical, field-proven progression of assays designed to characterize a compound's potential for CNS penetration. We will explore in silico, in vitro, and in vivo methodologies, explaining the causality behind each experimental choice and how the data from each stage informs the next.

Tier 1: In Silico Profiling and Early Assessment

Before committing to costly and time-consuming wet lab experiments, a robust computational analysis of the target molecule is essential.[6] These predictive models leverage vast datasets of known compounds to estimate the BBB permeability of a novel structure based on its physicochemical properties.[4][6]

Physicochemical Descriptors for BBB Penetration

Several key molecular properties have been identified as significant contributors to a compound's ability to cross the BBB.[7] These are often assessed through the lens of established guidelines like Lipinski's Rule of Five, with more stringent criteria often applied for CNS candidates.[8][9][10]

  • Lipophilicity (LogP): A measure of a compound's partitioning between an oily and an aqueous phase. An optimal LogP value, typically around 2, is often sought for CNS drugs, balancing membrane permeability with aqueous solubility.[11]

  • Molecular Weight (MW): Smaller molecules (generally < 400 Da for CNS drugs) have a higher probability of passive diffusion across the BBB.[9][12]

  • Topological Polar Surface Area (TPSA): A calculation of the surface area of a molecule occupied by polar atoms. A lower TPSA (< 60-70 Ų) is generally associated with better brain penetration.[10][13]

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of hydrogen bonds can impede a molecule's ability to cross the lipid-rich BBB. For CNS drugs, the ideal number of HBDs is ≤ 3 and HBAs is ≤ 7.[9]

Table 1: Predicted Physicochemical Properties of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide

PropertyPredicted ValueCNS Drug GuidelineAssessment
Molecular Weight~327.8 g/mol < 400 DaFavorable
LogP~2.5 - 3.5~2.0Borderline/Acceptable
TPSA~75 - 85 Ų< 70 ŲPotentially Unfavorable
HBD Count1≤ 3Favorable
HBA Count5≤ 7Favorable

Note: These values are estimations based on the chemical structure and would be calculated using standard cheminformatics software.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical relationships that correlate a compound's chemical structure with its biological activity, in this case, BBB permeability.[7][13][14][15] These models are built from large datasets of compounds with experimentally determined brain penetration data (often expressed as logBB, the logarithm of the brain-to-blood concentration ratio).[5][16] By inputting the structure of our test compound, we can obtain a predicted logBB value.

Expert Insight: While in silico tools are invaluable for initial screening, they are predictive, not definitive.[6] The accuracy of these models is dependent on the quality and diversity of the training data.[4][6] Therefore, a compound with a borderline or even slightly unfavorable computational profile may still warrant experimental investigation, especially if it possesses high target potency.

Tier 2: In Vitro Models - Simulating the Barrier

In vitro models provide the first experimental assessment of a compound's permeability in a biological context.[17][18] These assays are relatively low-cost and high-throughput, making them ideal for screening and ranking multiple candidates.[18][19]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cell-free assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane.[20][21] This provides a clean measure of transcellular permeability without the confounding factors of active transporters or cellular metabolism.[20] The PAMPA-BBB variant uses a lipid composition, such as porcine brain lipid extract, that is optimized to mimic the blood-brain barrier.[22][23]

  • Preparation: A 96-well filter plate is coated with the PAMPA-BBB lipid solution to form the artificial membrane.

  • Donor Plate: The test compound is dissolved in a buffer solution at a known concentration and added to the wells of a donor plate.

  • Assembly: The filter plate is placed on top of the donor plate, and a buffer solution is added to the acceptor wells of the filter plate.

  • Incubation: The "sandwich" is incubated for a set period (e.g., 4-18 hours) at room temperature.[20][22]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated.

A high Papp value in the PAMPA-BBB assay suggests good passive diffusion potential.

Cell-Based Assays: Incorporating Biological Complexity

While PAMPA is excellent for assessing passive diffusion, it cannot account for the influence of transporters, which are critical components of the BBB.[21] The most notable of these is P-glycoprotein (P-gp), an efflux transporter that actively pumps a wide range of xenobiotics out of the brain endothelial cells and back into the bloodstream.[2][24][25] Cell-based assays are necessary to determine if a compound is a substrate for such transporters.

Originally a model for the intestinal epithelium, the Caco-2 cell line, derived from human colon carcinoma, expresses tight junctions and several efflux transporters, including P-gp.[26][27][28][29] It is often used as an initial screen for general permeability and efflux liability.

For a more specific assessment of P-gp interaction, the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (which codes for P-gp) is the gold standard.[1][30][31][32] This model allows for a direct comparison of permeability in the presence and absence of a high concentration of P-gp.

  • Cell Culture: MDCK-MDR1 cells are seeded onto semi-permeable filter inserts in a multi-well plate and cultured for several days to form a confluent, polarized monolayer.[31][32]

  • Barrier Integrity: The integrity of the cell monolayer is confirmed by measuring the Trans-Endothelial Electrical Resistance (TEER).[33]

  • Transport Studies:

    • Apical to Basolateral (A-B): The test compound is added to the apical (top) chamber, and its appearance in the basolateral (bottom) chamber is measured over time. This represents transport into the brain.

    • Basolateral to Apical (B-A): The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents transport out of the brain, facilitated by efflux.

  • Quantification: Samples are taken from the receiver compartments at set time points and analyzed by LC-MS/MS.

  • Data Analysis:

    • Papp values are calculated for both A-B and B-A directions.

    • The Efflux Ratio (ER) is calculated as Papp (B-A) / Papp (A-B).

Table 2: Interpreting In Vitro Permeability Data

Papp (A-B) (x 10⁻⁶ cm/s)Permeability ClassificationEfflux Ratio (ER)InterpretationRecommended Action
> 10High< 2High passive permeability, not a P-gp substrate.Proceed to Tier 3
> 10High> 2High permeability, but subject to P-gp efflux.Consider co-dosing with a P-gp inhibitor in further studies.[34][35]
1 - 10Moderate< 2Moderate permeability, not a P-gp substrate.Assess risk/benefit based on potency. May proceed.
1 - 10Moderate> 2Permeability is limited by P-gp efflux.High risk of low brain exposure. Consider redesign.
< 1LowN/ALow passive permeability.Very high risk of low brain exposure. Stop/Redesign.

dot

In_Vitro_Workflow cluster_0 Tier 2: In Vitro Assessment cluster_1 Decision Point cluster_2 Outcomes PAMPA PAMPA-BBB Assay (Passive Permeability) MDCK MDCK-MDR1 Assay (Permeability & Efflux) PAMPA->MDCK Initial screen for passive diffusion Decision Analyze Papp & Efflux Ratio MDCK->Decision Proceed High Permeability (ER < 2) PROCEED Decision->Proceed Favorable Risk Moderate Permeability or High Permeability (ER > 2) ASSESS RISK Decision->Risk Borderline Stop Low Permeability STOP / REDESIGN Decision->Stop Unfavorable

Caption: Workflow for Tier 2 in vitro BBB permeability assessment.

Tier 3: In Vivo Models - The Definitive Test

While in vitro models are powerful screening tools, they cannot fully replicate the complex, dynamic environment of the living brain.[1] In vivo studies are the definitive step to confirm brain penetration and quantify the extent of BBB transport in a physiological setting.[36][37]

In Situ Brain Perfusion

The in situ brain perfusion technique is a sophisticated method that allows for precise control over the composition of the fluid being delivered to the brain's vasculature.[3][38][39] In this procedure, an animal (typically a rat or mouse) is anesthetized, and one of its carotid arteries is cannulated.[39] A perfusion fluid containing the test compound is then infused directly into the cerebral circulation for a short period.[3][38]

This technique allows for the calculation of a permeability-surface area (PS) product, which is a highly sensitive measure of cerebrovascular transfer.[38][40] It effectively isolates the brain from systemic circulation, providing a clear and quantitative measure of BBB transport kinetics without the influence of peripheral metabolism or clearance.[3][38]

  • Animal Preparation: A rat is anesthetized, and the right common carotid artery is exposed and cannulated.

  • Perfusion: A perfusion buffer containing a known concentration of the test compound and a vascular space marker (e.g., radiolabeled sucrose) is infused at a constant rate.[39]

  • Duration: Perfusion is carried out for a short duration (e.g., 60 seconds).[3]

  • Sample Collection: At the end of the perfusion, the animal is decapitated, and the brain is removed. Blood samples are also collected.

  • Analysis: The brain is dissected and homogenized. The concentration of the test compound and the vascular marker in the brain homogenate and perfusion fluid is determined.

  • Calculation: The brain uptake clearance is calculated, providing a quantitative measure of BBB permeability.

dot

In_Situ_Perfusion cluster_animal Anesthetized Rat cluster_analysis Post-Perfusion Analysis InfusionPump Infusion Pump with Test Compound Carotid Cannulated Carotid Artery InfusionPump->Carotid Perfusion Brain Cerebral Vasculature (Brain) Carotid->Brain Delivery Homogenization Brain Homogenization Brain->Homogenization Harvest LCMS LC-MS/MS Analysis Homogenization->LCMS Calculation Calculate PS Product (Permeability) LCMS->Calculation

Caption: Experimental workflow for the in situ brain perfusion technique.

Conclusion and Integrated Strategy

The assessment of blood-brain barrier permeability is a critical and multifaceted process in the development of CNS-targeted therapeutics. A tiered approach, beginning with rapid in silico predictions and progressing through increasingly complex in vitro and in vivo models, provides a robust framework for decision-making. For a novel compound like 5-(6-chloropyridazin-3-yl)-2-ethylbenzenesulfonamide, this systematic evaluation allows for the efficient allocation of resources, ensuring that only the most promising candidates advance. By understanding the causality behind each experimental choice—from predicting physicochemical properties to quantifying efflux ratios and measuring brain uptake in a living system—researchers can confidently navigate the path toward developing effective drugs for neurological and psychiatric disorders.

References

  • In Silico Predictions of Blood-Brain Barrier Penetration: Considerations to "Keep in Mind". (2005). Journal of Pharmacological and Toxicological Methods.
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2019). Fluids and Barriers of the CNS.
  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). Research J. Pharm. and Tech.
  • An in situ brain perfusion technique to study cerebrovascular transport in the rat. (n.d.).
  • Quantification of In Vitro Blood-Brain Barrier Permeability. (n.d.). Methods in Molecular Biology.
  • In Vitro Blood-Brain Barrier Models Using Brain Capillary Endothelial Cells Isolated from Neonatal and Adult Rats Retain Age-Related Barrier Properties. (2013). PLOS ONE.
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (n.d.). Frontiers in Neuroscience.
  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • An in situ brain perfusion technique to study cerebrovascular transport in the rat. (1984).
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  • An in situ brain perfusion technique to study cerebrovascular transport in the rat. (2024).
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
  • Caco-2 cell permeability assays to measure drug absorption. (2005). Expert Opinion on Drug Discovery.
  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (n.d.). Frontiers in Cellular Neuroscience.
  • QSAR Modeling of the Blood–Brain Barrier Permeability for Diverse Organic Compounds. (n.d.).
  • Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. (2023).
  • Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. (2009). Journal of Cerebral Blood Flow & Metabolism.
  • ADME Caco-2 Permeability Assay. (n.d.). BioDuro.
  • Qualitative and quantitative structure-activity relationship modelling for predicting blood-brain barrier permeability of structurally diverse chemicals. (n.d.). SAR and QSAR in Environmental Research.
  • Development of QSAR models to predict blood-brain barrier permeability. (n.d.). Journal of Pharmaceutical Sciences.
  • 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). (n.d.). MDPI.
  • Caco-2 Permeability Assay. (n.d.).
  • Blood-brain barrier permeability mechanisms in view of quantitative structure-activity relationships (QSAR). (2015). Journal of Molecular Modeling.
  • Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. (2002). Neuroscience.
  • The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. (2022). Expert Opinion on Drug Discovery.
  • In vivo measurement of blood-brain barrier permeability. (2002). Current Protocols in Neuroscience.
  • In Silico Prediction of Blood Brain Barrier Permeability. (n.d.).
  • Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. (2012). Current Protocols in Pharmacology.
  • The role of drug transporters at the blood brain barrier. (2016). European Pharmaceutical Review.
  • What are the exceptions to Lipinski's Rule of 5? (2025).
  • MDR1-MDCKII Permeability Assay. (n.d.). Enamine.
  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec.
  • ADME MDR1-MDCK Permeability Assay. (n.d.). BioDuro.
  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2026).
  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. (n.d.).
  • In vivo methods for imaging blood–brain barrier function and dysfunction. (n.d.). Fluids and Barriers of the CNS.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
  • Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. (n.d.). Letters in Drug Design & Discovery.
  • The Role of P-glycoprotein at the Blood-Brain Barrier in Neurological and Psychiatric disease. (n.d.). University of Groningen research portal.
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candid
  • P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. (2020). IntechOpen.
  • Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. (n.d.).
  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. (2018). Semantic Scholar.
  • Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • What is the best method of assessing the physical integrity and permeability of the blood brain barrier? (2016).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. (n.d.). BioAssay Systems.
  • Lead- and drug-like compounds: the rule-of-five revolution. (n.d.). Drug Discovery Today: Technologies.

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Foundational

In vitro pharmacological profiling of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide Authored by a Senior Application Scientist Foreword: Unveiling the Therapeutic Potential of a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide

Authored by a Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Hybrid Scaffold

The compound 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide represents a fascinating convergence of two pharmacologically significant moieties: the benzenesulfonamide core and a pyridazine heterocycle. The sulfonamide group is a well-established pharmacophore present in a wide array of clinically approved drugs, known for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Similarly, the pyridazine nucleus is a "wonder nucleus," with its derivatives demonstrating a broad spectrum of pharmacological effects such as analgesic, anti-inflammatory, antimicrobial, and anticancer activities.[4][5][6]

This guide provides a comprehensive framework for the in vitro pharmacological profiling of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide. The experimental design detailed herein is not a rigid set of instructions but rather a logical, tiered approach to systematically elucidate the compound's biological activity. We will begin with broad-based screening to identify potential areas of interest, followed by more focused assays to determine potency, selectivity, and mechanism of action. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed experiment is a self-validating system designed to yield robust and reproducible data.

Section 1: Foundational Profiling - Cytotoxicity and General Bioactivity

The initial step in characterizing any novel compound is to assess its general effect on cell viability. This foundational data is crucial for determining appropriate concentration ranges for subsequent, more specific assays and for identifying potential cytotoxic effects that could be harnessed for therapeutic benefit, such as in oncology.

In Vitro Cytotoxicity Assessment in Cancer Cell Lines

Given that both benzenesulfonamide and pyridazine derivatives have shown promise as anticancer agents, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point.[7][8]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical, DU-145 - prostate) in appropriate media and conditions until they reach approximately 80% confluency.[7]

  • Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) must be included.[1]

  • Incubation: Replace the medium in the wells with the medium containing the test compound concentrations. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the vehicle control. Calculate the IC50 value (the concentration required for 50% inhibition of cell viability) from the dose-response curves.[1][7]

Data Presentation: Cytotoxicity Profile

Cell LineTissue of OriginIC50 (µM)
A549Lung CancerTBD
MCF-7Breast CancerTBD
HeLaCervical CancerTBD
DU-145Prostate CancerTBD
HEK293Non-malignant ControlTBD
Antimicrobial Activity Screening

The sulfonamide moiety is historically significant for its antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthetase in the folic acid synthesis pathway.[2][9]

Experimental Protocol: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Preparation: Perform serial dilutions of the test compound in a 96-well plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositiveTBD
Escherichia coliNegativeTBD

Section 2: Mechanistic Elucidation - Enzyme Inhibition Assays

Based on the structural alerts within 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide, several enzyme families are plausible targets.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition for Anti-inflammatory Potential

Pyridazine derivatives are known to inhibit COX and 5-LOX enzymes, key players in the inflammatory cascade.[5][6][10]

Experimental Workflow: Enzyme Inhibition Assays

G cluster_0 COX/5-LOX Inhibition Workflow A Test Compound: 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide D Incubate Compound with Enzyme A->D B COX-1/COX-2 Enzyme Source B->D C 5-LOX Enzyme Source C->D E Add Arachidonic Acid (Substrate) D->E F Measure Prostaglandin Production (COX Activity) E->F G Measure Leukotriene Production (5-LOX Activity) E->G H Calculate IC50 Values F->H G->H

Caption: Workflow for assessing COX and 5-LOX inhibitory activity.

Step-by-Step Methodology (COX Inhibition):

  • Enzyme and Compound Preparation: Add purified COX-1 or COX-2 enzyme to the wells of a 96-well plate. Add various concentrations of the test compound.

  • Incubation: Incubate the enzyme and compound for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the product (e.g., Prostaglandin E2) using an ELISA kit.

  • Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 values.

Data Presentation: Anti-inflammatory Enzyme Inhibition

EnzymeIC50 (µM)
COX-1TBD
COX-2TBD
5-LOXTBD
Kinase Inhibition Profiling for Anticancer Activity

Benzenesulfonamides and pyridazines have been identified as kinase inhibitors.[8][11] A broad kinase screen followed by specific IC50 determinations for promising hits is a prudent strategy.

Experimental Workflow: Kinase Inhibition Profiling

G cluster_1 Kinase Inhibition Profiling Workflow A Test Compound B Broad Kinase Panel Screen (e.g., 96 kinases at a single concentration) A->B C Identify 'Hits' (>50% inhibition) B->C D Select Hit Kinases for IC50 Determination C->D E Perform Dose-Response Assays for Hit Kinases D->E F Calculate IC50 Values E->F G Determine Kinase Selectivity Profile F->G

Caption: A tiered approach to kinase inhibitor profiling.

Step-by-Step Methodology (Kinase Assay):

  • Initial Screen: Screen the compound at a fixed concentration (e.g., 10 µM) against a large panel of kinases.

  • Hit Identification: Identify kinases where the compound causes significant inhibition (e.g., >50%).

  • IC50 Determination: For the identified "hit" kinases, perform dose-response experiments to determine the IC50 values. These assays typically measure the phosphorylation of a substrate peptide by the kinase.

Potential Kinase Targets to Investigate:

  • Receptor Tyrosine Kinases (RTKs): Such as TrkA, which has been implicated as a target for benzenesulfonamide analogs in glioblastoma.[8]

  • Interleukin-2-inducible T-cell kinase (ITK): A target for some dihydropyridazine derivatives.[12]

  • Aurora A Kinase: A potential target for oxazole derivatives with a sulfonamide moiety.[13][14]

Section 3: Advanced Mechanistic Studies - Cellular Assays

Following the identification of promising activity in biochemical assays, the next logical step is to validate these findings in a cellular context.

Apoptosis Induction Analysis

If the compound exhibits significant cytotoxicity, it is crucial to determine if it induces programmed cell death (apoptosis).

Experimental Protocol: Caspase-Glo 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells (e.g., a sensitive line identified in the MTT assay) with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Reagent Addition: Add the Caspase-Glo 3/7 reagent to the cells. This reagent contains a luminogenic substrate for caspases 3 and 7.

  • Signal Measurement: Measure the luminescence, which is proportional to the amount of caspase activity.

Potential Signaling Pathway for Investigation

G cluster_2 Potential Apoptotic Pathway A 5-(6-Chloropyridazin-3-YL)- 2-ethylbenzenesulfonamide B Target Protein (e.g., Kinase) A->B Inhibition C Downstream Signaling Cascade B->C Blocks Signal D Activation of Initiator Caspases (e.g., Caspase-9) C->D Leads to E Activation of Executioner Caspases (Caspase-3, Caspase-7) D->E F Apoptosis E->F

Caption: Hypothetical signaling pathway leading to apoptosis.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the initial in vitro pharmacological profiling of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide. The proposed experiments are designed to provide a comprehensive overview of the compound's bioactivity, from broad cytotoxicity screening to specific enzyme inhibition and cellular mechanism of action studies. The data generated from this profiling will be instrumental in identifying the most promising therapeutic avenues for this novel chemical entity and will guide future lead optimization and preclinical development efforts.

References

  • An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds - Benchchem. (URL: )
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Public
  • Exploring the untapped pharmacological potential of imidazopyridazines - PMC. (URL: [Link])

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (URL: )
  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen. (URL: [Link])

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. (URL: [Link])

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - ResearchGate. (URL: [Link])

  • Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents - MDPI. (URL: [Link])

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC. (URL: [Link])

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed. (URL: [Link])

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])

  • In silico and in vitro Identification of Compounds with Dual Pharmacological Activity against Metionyl‐tRNA Synthetase and I. (URL: [Link])

  • Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules - MDPI. (URL: [Link])

  • Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchGate. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell - Institute of Molecular and Translational Medicine. (URL: [Link])

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC. (URL: [Link])

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PubMed. (URL: [Link])

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (URL: [Link])

  • Highly Efficient Prodrugs: Design and Therapeutic Applications. (URL: [Link])

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - MDPI. (URL: [Link])

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - MDPI. (URL: [Link])

  • Cell-Based Pharmacodynamics and it's in vitro Evaluation by Biosensors. (URL: [Link])

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Protocols & Analytical Methods

Method

Advanced HPLC Method Development and Validation for the Quantification of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Physicochemical Profiling The quantification o...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Physicochemical Profiling

The quantification of complex active pharmaceutical ingredients (APIs) or advanced intermediates requires a deep understanding of their physicochemical properties. The target analyte, 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide , presents a unique chromatographic challenge due to its dual functional groups: a weakly acidic sulfonamide moiety and a weakly basic, electron-withdrawn chloropyridazine ring.

As a Senior Application Scientist, the first step in method development is not empirical trial-and-error, but rational design based on molecular structure.

  • The Sulfonamide Group ( −SO2​NH2​ ): Typically exhibits a pKa in the range of 9.0–10.0. To maintain this group in a neutral, hydrophobic state for optimal retention on a reversed-phase column, the mobile phase pH must be kept well below its pKa [1].

  • The Chloropyridazine Ring: Pyridazine is a 1,2-diazine with weakly basic nitrogens. The addition of the highly electronegative chlorine atom at the 6-position further reduces the basicity of the ring (pKa < 2.5).

The Causality of Peak Tailing: If analyzed at a neutral pH, residual silanols (pKa ~3.5–4.5) on the silica-based stationary phase become ionized ( −SiO− ). These anionic sites undergo secondary ion-exchange interactions with any partially protonated pyridazine nitrogens, leading to severe peak tailing and poor resolution [2]. Therefore, an acidic mobile phase (pH 2.5–3.0) is mandatory. This highly acidic environment completely protonates (neutralizes) the surface silanols, shutting down secondary interactions while keeping the sulfonamide moiety fully un-ionized for sharp, symmetrical elution.

MethodDev A Target Analyte: 5-(6-Chloropyridazin-3-YL)- 2-ethylbenzenesulfonamide B Physicochemical Profiling (pKa, logP, Solubility) A->B C1 Sulfonamide Moiety (Weakly Acidic, pKa ~9.5) B->C1 C2 Chloropyridazine Ring (Weakly Basic, pKa < 2.5) B->C2 D Mobile Phase Optimization: Acidic pH (2.5-3.0) required C1->D C2->D E Protonation of Silanols (Prevents Pyridazine Tailing) D->E F Neutral State of Sulfonamide (Ensures Retention) D->F G Column Selection: End-capped C18 (Hydrophobic Retention) E->G F->G H Final Stability-Indicating RP-HPLC Method G->H

Caption: Logical flow of HPLC method development for dual-functional group analytes.

Chromatographic Strategy (The "Why")

Column Selection

A high-purity, highly end-capped C18 column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18, 150×4.6 mm, 3.5 µm) is selected. The dense end-capping minimizes residual silanol activity, which is critical for pyridine and pyridazine derivatives [3]. The C18 ligand provides necessary hydrophobic retention for the ethylbenzene core.

Mobile Phase & Elution Mode

We utilize a gradient elution profile.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Ultrapure Water (pH ~2.7). Formic acid acts as an excellent volatile buffer, ensuring LC-MS compatibility should the method require mass spectrometric identification of unknown impurities later in development.

  • Mobile Phase B (Organic): Acetonitrile (ACN). ACN is preferred over methanol because of its lower viscosity (reducing system backpressure), higher elution strength for aromatics, and superior UV transparency at low wavelengths.

Detection Wavelength

The conjugated π -systems of the ethylbenzene and chloropyridazine rings exhibit strong UV absorbance. A wavelength of 254 nm is selected to maximize the signal-to-noise ratio while avoiding the baseline drift commonly seen at lower wavelengths (<220 nm) during gradient runs.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method does not simply assume the instrument is functioning; it actively proves it through built-in system suitability testing (SST) before any sample data is accepted.

Reagents & Materials
  • Analyte: 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide Reference Standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile, LC-MS grade Water.

  • Modifiers: LC-MS grade Formic Acid.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Optimized Chromatographic Conditions
ParameterSpecification
Column End-capped C18, 150×4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Controls retention time drift)
Injection Volume 10 µL
Detection UV at 254 nm (Bandwidth 4 nm)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Elution Rationale
0.0 80 20 Initial hold to focus the analyte band.
2.0 80 20 Elution of highly polar void volume peaks.
10.0 20 80 Linear ramp to elute the hydrophobic analyte.
12.0 20 80 Wash step to remove strongly retained impurities.
12.1 80 20 Return to initial conditions.

| 15.0 | 80 | 20 | Column re-equilibration. |

Step-by-Step Execution Protocol

Step 1: Preparation of Solutions

  • Diluent: Mix 500 mL of Water with 500 mL of Acetonitrile. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate until fully dissolved, and make up to volume.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Step 2: System Suitability Verification (The Self-Validation Gate) Before analyzing unknown samples, the system must prove its capability.

  • Inject the Blank (Diluent) to confirm a stable baseline and absence of ghost peaks at the expected retention time.

  • Inject the Working Standard five consecutive times.

  • Gate Criteria: The sequence automatically halts if the following criteria are not met:

    • Retention Time RSD 1.0%

    • Peak Area RSD 2.0%

    • USP Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 5000

Step 3: Sample Analysis & Bracketing

  • Inject unknown samples in duplicate.

  • Inject a Check Standard after every 10 sample injections. The peak area of the check standard must not deviate by more than ±2.0% from the initial average. This proves the system remained stable throughout the run.

Method Validation Framework

In accordance with ICH Q2(R1) guidelines [4], the method was subjected to rigorous validation to prove it is "suitable for its intended purpose."

Validation A 1. System Suitability (RSD < 2%, Tf < 1.5) B 2. Specificity (Forced Degradation) A->B C 3. Linearity & Range (R² > 0.999) B->C D 4. Accuracy (Recovery 98-102%) C->D E 5. Precision (Repeatability & Intermediate) D->E F 6. Robustness (Flow rate, pH, Temp variations) E->F G Validated Method Ready for QC F->G

Caption: Step-by-step validation workflow according to ICH Q2(R1) guidelines.

Specificity & Forced Degradation

To prove the method is stability-indicating, the analyte was subjected to stress conditions (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , Thermal at 60°C, and Photolytic). The peak purity of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide was verified using a Photodiode Array (PDA) detector. The purity angle was less than the purity threshold in all stressed samples, proving no co-elution of degradation products.

Data Presentation & Validation Summary

The quantitative data derived from the validation exercises are summarized below, demonstrating the robust analytical performance of the developed method.

Table 1: System Suitability Results (n=5) | Parameter | ICH/USP Acceptance Criteria | Observed Result | Status | | :--- | :--- | :--- | :--- | | Retention Time (min) | N/A | 7.85 | - | | Peak Area % RSD | ≤2.0% | 0.45% | Pass | | USP Tailing Factor ( Tf​ ) | ≤1.5 | 1.12 | Pass | | Theoretical Plates ( N ) | ≥2000 | 8,450 | Pass |

Table 2: Linearity and Range

Parameter Value
Linear Range 10 µg/mL to 150 µg/mL (10% to 150% of target)

| Correlation Coefficient ( R2 ) | 0.9998 | | Regression Equation | y=45213x+124 | | Limit of Detection (LOD) | 0.5 µg/mL (S/N > 3) | | Limit of Quantitation (LOQ) | 1.5 µg/mL (S/N > 10) |

Table 3: Accuracy (Recovery Study)

Spike Level (%) Amount Added (µg/mL) Amount Recovered (µg/mL) Mean Recovery (%) % RSD (n=3)
50% 50.0 49.6 99.2% 0.8%
100% 100.0 100.4 100.4% 0.5%

| 150% | 150.0 | 148.9 | 99.3% | 0.7% |

References

  • European Medicines Agency (EMA) / ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at:[Link]

  • Research Journal of Pharmacy and Technology. (2023). Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at:[Link]

Application

Preparation and Management of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide Stock Solutions for High-Throughput Screening

Executive Summary The integrity of High-Throughput Screening (HTS) campaigns relies fundamentally on the quality of the compound library. False positives and false negatives often stem from poor compound management rathe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integrity of High-Throughput Screening (HTS) campaigns relies fundamentally on the quality of the compound library. False positives and false negatives often stem from poor compound management rather than biological assay failure. This application note provides a comprehensive, self-validating protocol for the preparation, quality control, and storage of 5-(6-Chloropyridazin-3-yl)-2-ethylbenzenesulfonamide (CAS: 1119441-50-7) stock solutions. Designed for researchers and drug development professionals, this guide details the causality behind solvent selection, environmental controls, and deployment strategies to ensure maximum reproducibility in HTS environments.

Physicochemical Profiling & Causality (E-E-A-T)

Compound Structure & Solvation Dynamics

5-(6-Chloropyridazin-3-yl)-2-ethylbenzenesulfonamide (Molecular Weight: 297.76 g/mol ) is a small molecule featuring a lipophilic ethylbenzene ring, a moderately electrophilic chloropyridazine moiety, and a polar sulfonamide group.

  • Solvent Selection: 100% anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. As a highly polar aprotic solvent, DMSO acts as a strong hydrogen bond acceptor for the sulfonamide group while effectively solvating the lipophilic ethylbenzene ring through hydrophobic interactions.

The Hydration Liability

The most significant threat to HTS stock integrity is the hygroscopic nature of DMSO. When exposed to ambient air, anhydrous DMSO rapidly absorbs water. Research by demonstrated that a 1536-well microplate filled with 2 µL of 100% DMSO can absorb over 6% water by volume in just one hour at 40% relative humidity[1].

  • Causality of Precipitation: Water absorption increases the polarity of the solvent system, drastically lowering the solubility limit of the lipophilic ethylbenzene and chloropyridazine moieties. This leads to localized compound precipitation (dropout).

Degradation & Freeze-Thaw Mechanics

The chloropyridazine ring is susceptible to nucleophilic attack over extended periods if impurities or water are present. Furthermore, repeated freeze-thaw cycles in hydrated DMSO create concentration gradients. As the solvent freezes, water and DMSO separate, forcing the compound into supersaturated pockets where it irreversibly crystallizes () [2]. Therefore, single-use aliquoting in a moisture-free environment is mandatory.

Workflow Visualization

G A Solid Compound (Desiccated) B Dissolution in Anhydrous DMSO A->B Weigh & Add C 10 mM Master Stock Solution B->C Sonicate <30°C D QC Validation (LC-MS & qNMR) C->D Verify Conc/Purity E Acoustic Aliquoting (COC Plates) D->E Pass (>95%) F Storage at -20°C (Argon Purged) E->F Seal & Store

Caption: Workflow for the preparation, validation, and storage of the compound stock solution.

Experimental Protocol: A Self-Validating System

To establish a trustworthy and reproducible compound management pipeline, the following step-by-step methodology must be strictly adhered to. The inclusion of quantitative Nuclear Magnetic Resonance (qNMR) ensures this is a self-validating system—confirming that the physical dissolution matches the theoretical concentration.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Transfer the desiccated solid 5-(6-Chloropyridazin-3-yl)-2-ethylbenzenesulfonamide to a nitrogen-purged glovebox. Allow it to equilibrate to room temperature for 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the required mass using a microbalance calibrated to ±0.01 mg.

  • Solvation: Add high-purity, anhydrous DMSO (≥99.9% purity, <0.005% water content) to achieve a theoretical concentration of 10 mM.

  • Dissolution: Vortex for 60 seconds. If particulates remain, place the vial in a temperature-controlled ultrasonic bath. Crucial: Maintain the bath temperature below 30°C to prevent thermal degradation of the sulfonamide group.

Phase 2: Quality Control (Self-Validation)
  • Purity Verification: Extract a 1 µL aliquot and analyze via LC-MS. The compound must exhibit ≥95% purity with no detectable degradation products (e.g., hydrolyzed chloropyridazine).

  • Concentration Verification: Perform qNMR using an internal standard (e.g., maleic acid) to confirm the exact 10 mM concentration. If the qNMR result is <9.5 mM, incomplete dissolution or precipitation has occurred, and the stock must be reformulated.

Phase 3: Aliquoting and Storage
  • Dispensing: Using an automated liquid handler housed within a low-humidity enclosure (<10% RH), dispense the validated stock into 384-well or 1536-well cyclic olefin copolymer (COC) plates. COC is preferred over polystyrene due to its lower moisture vapor transmission rate.

  • Sealing: Immediately seal the plates with pierceable, solvent-resistant foil seals.

  • Storage: Transfer the plates to an automated, argon-purged storage pod maintained at -20°C.

Quantitative Data & Parameters

The following table summarizes the critical quantitative parameters required to maintain the integrity of the compound stock.

ParameterSpecificationCausality / Rationale
Primary Solvent Anhydrous DMSO (≥99.9%)Optimal solvation of both lipophilic and polar moieties.
Max Water Content < 0.1% by volumePrevents compound dropout and chloropyridazine hydrolysis.
Target Concentration 10 mMStandard HTS master stock concentration; avoids supersaturation.
Sonication Temp ≤ 30°CPrevents thermal degradation during the dissolution phase.
Storage Temperature -20°C (Argon-purged)Arrests chemical degradation and prevents ambient moisture ingress.
Max Freeze-Thaw Cycles 1 (Single-use aliquots)Prevents concentration gradients and irreversible crystallization.
QC Purity Threshold ≥ 95% (via LC-MS)Ensures biological assay readouts are not skewed by impurities.

HTS Deployment & Aqueous Dilution Strategy

When deploying the 10 mM stock into biological assays, researchers must navigate the "DMSO Shock" phenomenon. Direct pipetting of a highly concentrated DMSO stock into an aqueous assay buffer often results in localized supersaturation. The compound forms colloidal aggregates before it can evenly disperse. These aggregates cause false positives via non-specific enzyme inhibition or light scattering.

According to the , keeping the final DMSO concentration strictly below 0.1% - 0.5% is critical for maintaining cell viability and biochemical enzyme function [3].

The Acoustic Dispensing Solution: To prevent colloidal aggregation, Acoustic Droplet Ejection (ADE) technology (e.g., Echo liquid handlers) should be utilized. ADE transfers nanoliter volumes of the 10 mM DMSO stock directly into the final assay buffer with simultaneous rapid mixing. This bypasses the need for intermediate aqueous dilutions, which are highly prone to causing precipitation.

G cluster_0 Path A: Acoustic Dispensing (Preferred) cluster_1 Path B: Traditional Liquid Handling S 10 mM DMSO Stock (-20°C) T Thaw & Equilibrate to Room Temp S->T A1 Nanoliter Transfer (Echo) T->A1 B1 Intermediate Dilution (in 100% DMSO) T->B1 A2 Direct to Assay Buffer (<0.5% Final DMSO) A1->A2 B2 Aqueous Transfer (Rapid Mixing) B1->B2

Caption: Dilution pathways to prevent localized precipitation and DMSO shock during HTS deployment.

References

  • Ellson R, Stearns R, Mutz M, Brown C, Browning B, Harris D, Qureshi S, Shieh J, Wold D. "In situ DMSO hydration measurements of HTS compound libraries." Combinatorial Chemistry & High Throughput Screening, 2005. Available from:[Link]

  • Waybright TJ, Britt JR, McCloud TG. "Overcoming problems of compound storage in DMSO: solvent and process alternatives." Journal of Biomolecular Screening, 2009. Available from:[Link]

  • Markossian S, Grossman A, Brimacombe K, et al., editors. "Assay Guidance Manual." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2004-. Available from:[Link]

Method

Application Note: NMR Spectroscopic Characterization of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide

Abstract This document provides a comprehensive guide to the structural characterization of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the structural characterization of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed analysis of the predicted ¹H and ¹³C NMR spectral features, grounded in fundamental principles and data from analogous structures. A robust, step-by-step protocol for sample preparation, spectral acquisition, and data processing is provided for researchers in synthetic chemistry and drug development. This guide emphasizes the rationale behind experimental choices and incorporates two-dimensional NMR techniques for unambiguous signal assignment, ensuring high-confidence structural elucidation.

Introduction and Scientific Context

5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide is a molecule of interest that incorporates three key pharmacophores: a benzenesulfonamide, an ethyl substituent, and a chloropyridazine ring. The sulfonamide moiety is a cornerstone in medicinal chemistry, found in a wide array of antibacterial, diuretic, and anticonvulsant drugs.[1][2] The pyridazine core, a π-deficient diazine, is also a privileged structure known for its diverse biological activities.[3][4] The precise arrangement of these fragments is critical to the molecule's function, making definitive structural verification essential.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note serves as a practical guide for researchers, detailing the expected NMR signature of the title compound and providing a validated protocol for its empirical verification.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, a systematic numbering scheme is applied to the molecular structure. The diagram below illustrates the unique proton (H) and carbon (C) environments that are expected to give rise to distinct signals in the NMR spectra.

Caption: Recommended workflow for complete NMR-based structural elucidation.

Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide directly into a clean, dry NMR tube.

  • Solvent Selection & Addition:

    • Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves most sulfonamides, and importantly, it slows the chemical exchange of N-H protons, allowing the -SO₂NH₂ signal to be observed as a sharp peak rather than a very broad, undetectable resonance often seen in chloroform-d (CDCl₃). [6] * Procedure: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication in a water bath may be used if necessary.

NMR Spectrometer Setup and Acquisition

The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths.

Protocol 1: ¹H NMR Acquisition

  • Load and Lock: Insert the sample into the spectrometer. Lock the field on the deuterium signal of DMSO-d₆.

  • Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (e.g., zg30).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds. Rationale: This ensures quantitative integration by allowing most protons to fully relax between scans.

    • Number of Scans: 8-16. Rationale: Provides an excellent signal-to-noise ratio for a 5-10 mg sample.

    • Receiver Gain: Optimize automatically.

Protocol 2: ¹³C{¹H} NMR Acquisition

  • Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 240 ppm (centered around 100 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-2048. Rationale: A higher number of scans is required due to the low natural abundance of the ¹³C isotope. [5] Protocol 3: 2D Correlation Spectroscopy (COSY)

  • Purpose: A COSY experiment identifies protons that are spin-coupled, typically those on adjacent carbons. It is invaluable for confirming the connectivity within the ethyl group and the aromatic spin systems. [6]2. Acquisition: Use a standard gradient-enhanced COSY pulse program (e.g., cosygpqf). Acquire 256-512 increments in the F1 dimension with 8 scans per increment.

Protocol 4: 2D Heteronuclear Single Quantum Coherence (HSQC)

  • Purpose: An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This is the most reliable method for assigning the protonated carbon signals.

  • Acquisition: Use a standard gradient-enhanced, sensitivity-improved HSQC pulse program (e.g., hsqcedetgpsisp2.3). Optimize for a one-bond ¹J(C,H) coupling of 145 Hz.

Data Processing and Interpretation

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform on all acquired Free Induction Decays (FIDs).

  • Phase and Baseline Correction: Carefully phase correct all spectra to achieve pure absorption lineshapes. Apply an automatic baseline correction.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. Reference the ¹³C spectrum accordingly.

  • Integration: Integrate the ¹H spectrum. The relative integrals should correspond to the number of protons in each environment (e.g., 2H for -NH₂, 1H for H4', 2H for -CH₂-, 3H for -CH₃-).

  • Peak Picking and Analysis:

    • Assign the ¹H signals based on their chemical shift, multiplicity, and integration, using the predictions in Section 4 as a guide.

    • Analyze the COSY spectrum. Look for cross-peaks connecting H7' and H8' (ethyl group), H3' and H4' (benzene ring), and H4'' and H5'' (pyridazine ring).

    • Analyze the HSQC spectrum. Use the established ¹H assignments to definitively assign the signals for C1', C3', C4', C7', C8', C4'', and C5''.

    • The remaining unassigned ¹³C signals correspond to the quaternary carbons.

Conclusion

The combined application of one-dimensional ¹H and ¹³C NMR, augmented by two-dimensional COSY and HSQC experiments, provides an unambiguous and robust method for the complete structural characterization of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide. The predicted spectral data and detailed protocols outlined in this note offer researchers a reliable framework for confirming the identity and purity of this compound, ensuring data integrity for subsequent studies in materials science and drug discovery.

References

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Compound: 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide (CAS: 1119441-50-7) Molecular Formula: C₁₂H₁₂ClN₃O₂S Exact Mass: 29...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Compound: 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide (CAS: 1119441-50-7) Molecular Formula: C₁₂H₁₂ClN₃O₂S Exact Mass: 297.0339 Da

Introduction & Scope

In modern drug discovery, heterocyclic sulfonamides are highly valued for their diverse pharmacological properties. The compound 5-(6-chloropyridazin-3-yl)-2-ethylbenzenesulfonamide integrates three distinct chemical motifs: a sulfonamide group, an ethylbenzene core, and a 6-chloropyridazine ring. Understanding the gas-phase dissociation of these complex pharmacophores is critical for accurate metabolite identification, impurity profiling, and pharmacokinetic (DMPK) tracking.

This application note provides a comprehensive, self-validating protocol for the structural elucidation of this compound using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS/MS). By detailing the causality behind specific fragmentation events—such as the thermodynamically driven extrusion of sulfur dioxide and nitrogen gas—this guide serves as an authoritative reference for spectral interpretation.

Experimental Methodologies

To ensure a self-validating system, the following protocol incorporates built-in diagnostic checks (e.g., isotopic ratio confirmation) prior to tandem mass spectrometry (MS/MS) acquisition.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to ensure complete solubilization of the hydrophobic heterocyclic core.

  • Working Solution: Dilute the stock to a final concentration of 1 µg/mL using the initial mobile phase (50:50 Water:Acetonitrile containing 0.1% Formic Acid). The formic acid is critical; it acts as a proton donor to drive the formation of the [M+H]⁺ precursor ion during ESI [1].

UHPLC Separation Parameters
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes, followed by a 1.0-minute hold at 95% B, and re-equilibration.

  • Flow Rate: 0.4 mL/min.

ESI-Q-TOF Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500 °C (required to efficiently desolvate the sulfonamide).

  • Collision Energy (CE) Ramp: 15 eV to 45 eV. Causality Note: A ramped CE is strictly required. Low CE (15–20 eV) captures the fragile cleavage of the sulfonamide group, while high CE (35–45 eV) is necessary to force the opening of the highly stable pyridazine ring.

  • System Suitability Check: Before MS/MS acquisition, verify the presence of the [M+H]⁺ isotopic doublet at m/z 298.04 and m/z 300.04 in a strict 3:1 ratio, confirming the intact chlorine atom.

Workflow S1 1. Sample Prep 1 µg/mL in MeOH S2 2. UHPLC C18 Gradient S1->S2 S3 3. ESI+ Ionization [M+H]+ Generation S2->S3 S4 4. Q-TOF MS/MS CID (15-45 eV) S3->S4 S5 5. Data Analysis Pathway Mapping S4->S5

Figure 1: UHPLC-ESI-MS/MS analytical workflow for structural elucidation.

Mechanistic Fragmentation Analysis

Isotopic Signature Validation

The presence of a single chlorine atom on the pyridazine ring dictates the mass spectrum's fundamental architecture. Chlorine naturally exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Any fragment ion retaining the pyridazine ring will exhibit this diagnostic 3:1 isotopic pattern (M and M+2), allowing analysts to instantly differentiate between pyridazine-containing fragments and aliphatic/benzene-only losses.

Sulfonamide-Directed Cleavage

Under Collision-Induced Dissociation (CID), the C-S bond of the benzenesulfonamide moiety is the primary site of lability. The molecule undergoes a characteristic neutral loss of sulfur dioxide (SO₂, 64 Da), transitioning the m/z 298.04 precursor to m/z 234.08. This expulsion is driven by the thermodynamic stability of the resulting aryl cation [2]. Following SO₂ loss, the subsequent expulsion of ammonia (NH₃, 17 Da) yields an abundant fragment at m/z 217.05. This sequential SO₂/NH₃ loss is a well-documented, highly reliable hallmark of primary aryl sulfonamides in ESI-MS/MS [3].

Pyridazine Ring Dynamics

Heterocyclic diazines like pyridazine are notoriously stable, but under higher collision energies (>30 eV), they exhibit highly specific fragmentation pathways. The adjacent nitrogen atoms in the pyridazine ring facilitate the extrusion of neutral nitrogen gas (N₂, 28 Da) [4]. This transition (m/z 217.05 → m/z 189.05) is thermodynamically irreversible due to the immense stability of the N≡N triple bond [5]. Additionally, the 6-chloro substitution makes the molecule susceptible to the direct loss of hydrochloric acid (HCl, 36 Da) from the precursor, generating a conjugated system at m/z 262.07.

Quantitative Data Summary

The table below summarizes the theoretical m/z values, mass errors, and mechanistic assignments for the primary CID fragments.

Precursor / Fragment IonTheoretical m/zMolecular FormulaMass Error (ppm)Relative AbundanceMechanistic Assignment
[M+H]⁺ (Precursor) 298.0417C₁₂H₁₃ClN₃O₂S⁺< 2.0100%Protonated intact molecule
Fragment 1 262.0650C₁₂H₁₂N₃O₂S⁺< 2.0MediumLoss of HCl (-36 Da)
Fragment 2 234.0798C₁₂H₁₃ClN₃⁺< 2.0HighLoss of SO₂ (-64 Da)
Fragment 3 217.0532C₁₂H₁₀ClN₂⁺< 2.0HighLoss of SO₂ + NH₃ (-81 Da)
Fragment 4 189.0471C₁₂H₁₀Cl⁺< 2.0LowLoss of N₂ from Fragment 3 (-28 Da)
Fragment 5 112.9906C₄H₂ClN₂⁺< 2.0MediumCleavage yielding pyridazinyl cation

Visualizations: Fragmentation Pathway

Pathway M [M+H]+ m/z 298.04 C12H13ClN3O2S+ F1 Loss of SO2 m/z 234.08 C12H13ClN3+ M->F1 -SO2 (64 Da) F2 Loss of HCl m/z 262.07 C12H12N3O2S+ M->F2 -HCl (36 Da) F5 Pyridazinyl Cation m/z 113.00 C4H2ClN2+ M->F5 Cleavage F3 Loss of NH3 m/z 217.05 C12H10ClN2+ F1->F3 -NH3 (17 Da) F4 Loss of N2 m/z 189.05 C12H10Cl+ F3->F4 -N2 (28 Da)

Figure 2: Proposed CID fragmentation pathway of the [M+H]+ precursor ion.

References

  • Journal of the American Society for Mass Spectrometry. CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. ACS Publications. URL: [Link]

  • Rapid Communications in Mass Spectrometry. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed / Wiley. URL:[Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen Publications. URL:[Link]

  • ResearchGate. The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. ResearchGate Scientific Archives. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide chemical synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific mechanistic challenges associated with the synthesis of 5-(6-chlorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific mechanistic challenges associated with the synthesis of 5-(6-chloropyridazin-3-yl)-2-ethylbenzenesulfonamide .

This target molecule is typically synthesized via a Suzuki-Miyaura cross-coupling between 3,6-dichloropyridazine and a 4-ethyl-3-sulfamoylphenylboronic acid derivative[1]. However, the interplay between the highly electrophilic pyridazine core and the strongly electron-withdrawing sulfonamide group frequently leads to competing side reactions and depressed yields.

Part 1: Mechanistic Analysis of Yield Loss (The "Why")

To optimize this synthesis, we must move beyond simply following a recipe and understand the causality behind the reaction failures. Low yields in this specific coupling are rarely due to catalytic failure; they are almost exclusively driven by three competing side pathways:

1. Hydrolysis of the Pyridazine Core The two electronegative nitrogen atoms in 3,6-dichloropyridazine render the carbon atoms at positions 3 and 6 highly electrophilic. Under standard Suzuki conditions utilizing aqueous bases (e.g., Na₂CO₃, NaOH) at elevated temperatures, hydroxide ions act as nucleophiles. They attack the C-Cl bond via a nucleophilic aromatic substitution (S_NAr) mechanism, rapidly converting your starting material into the unreactive 6-chloropyridazin-3-ol [2].

2. Protodeboronation of the Boronic Acid The sulfonamide moiety (-SO₂NH₂) on your coupling partner is strongly electron-withdrawing. This depletes electron density at the carbon-boron bond, making the boronic acid highly vulnerable to hydrolytic cleavage (protodeboronation) in the presence of water and heat[3]. This side reaction consumes your nucleophile, yielding 2-ethylbenzenesulfonamide as a dead-end byproduct.

3. Bis-arylation (Over-coupling) To compensate for the loss of boronic acid to protodeboronation, researchers often add a large excess of the boron reagent. However, once the mono-coupled product forms, the remaining chlorine atom can undergo a second cross-coupling event, leading to a bis-arylated pyridazine impurity[4].

ReactionPathway SM1 3,6-Dichloropyridazine (Electrophile) Product 5-(6-Chloropyridazin-3-yl)- 2-ethylbenzenesulfonamide (Target Product) SM1->Product Pd Catalyst, Base, Solvent Side1 6-Chloropyridazin-3-ol (Hydrolysis Byproduct) SM1->Side1 H2O / OH- (Nucleophilic Attack) SM2 4-Ethyl-3-sulfamoylphenyl- boronic acid (Nucleophile) SM2->Product Cross-Coupling Side2 2-Ethylbenzenesulfonamide (Protodeboronation Byproduct) SM2->Side2 H2O / Heat (Hydrolytic Cleavage) Side3 Bis-arylated Pyridazine (Over-coupling Byproduct) Product->Side3 Excess SM2 (Second Coupling)

Reaction pathway showing target synthesis and competing side reactions.

Part 2: Quantitative Data & Condition Optimization

To prevent these side reactions, we must engineer the reaction environment. The table below summarizes how modulating the base nucleophilicity and water content impacts the product distribution.

Reaction Parameter SetBase & Solvent SystemTempTarget YieldMajor Observed Byproduct
Standard (Baseline) Na₂CO₃ (aq) / Dioxane90 °C32%6-Chloropyridazin-3-ol (Hydrolysis)
Modified Base K₃PO₄ (aq) / DME80 °C54%2-Ethylbenzenesulfonamide (Deboronation)
Anhydrous + BPin Cs₂CO₃ / Anhydrous Dioxane90 °C86% Trace Bis-arylation (<5%)

Insight: Moving to a bulky, non-nucleophilic base (Cs₂CO₃ or K₃PO₄) prevents S_NAr hydrolysis of the pyridazine[3]. Utilizing the pinacol ester (BPin) variant of the boronic acid provides steric shielding around the boron atom, drastically reducing hydrolytic deboronation[3].

Part 3: Self-Validating Experimental Protocol

This protocol utilizes an anhydrous approach with the pinacol ester to maximize yield. It is designed as a "self-validating system," meaning it includes mandatory In-Process Controls (IPC) to verify the reaction state before proceeding.

Reagents Required:

  • 3,6-Dichloropyridazine (1.00 eq)

  • 4-Ethyl-3-sulfamoylphenylboronic acid pinacol ester (1.05 eq)

  • Cesium Carbonate (Cs₂CO₃, finely milled, anhydrous) (2.00 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq)

  • Anhydrous 1,4-Dioxane (0.2 M relative to limiting reagent)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine, the boronic pinacol ester, and anhydrous Cs₂CO₃.

  • Rigorous Degassing (Critical Step): Add anhydrous 1,4-dioxane. Seal the flask with a rubber septum and sparge the heterogeneous mixture with ultra-pure Argon for a minimum of 20 minutes. Validation: The solution must remain clear/cloudy white; any premature darkening indicates oxygen ingress.

  • Catalyst Introduction: Briefly open the flask under a positive flow of Argon and add the Pd(dppf)Cl₂ catalyst. Re-seal and sparge for an additional 5 minutes.

  • Reaction Initiation: Submerge the flask in a pre-heated oil bath at 90 °C. The mixture should transition to a deep red/brown homogeneous solution (active Pd(0) species).

  • In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze. Validation: Proceed to workup ONLY when the peak for 3,6-dichloropyridazine (m/z 149) is <2% relative to the product peak (m/z 298).

  • Workup & Isolation: Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, washing the cake with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The sulfonamide group makes the product highly polar; expect it to elute at approximately 60-70% EtOAc.

Part 4: Troubleshooting Logic Tree

If your IPC at Step 5 indicates a stalled reaction or low yield, utilize the following diagnostic logic tree based on LC-MS mass analysis of the crude mixture.

TroubleshootingTree Start In-Process Control (IPC): Analyze Crude by LC-MS Q1 Is 3,6-dichloropyridazine (m/z 149) fully consumed? Start->Q1 A1_No NO: Incomplete Conversion Check Pd Catalyst & Degassing Q1->A1_No Reaction Stalled A1_Yes YES: Low Yield Detected Identify Major Byproduct Mass Q1->A1_Yes Reaction Complete By1 m/z ≈ 131 (Hydrolysis) A1_Yes->By1 By2 m/z ≈ 186 (Protodeboronation) A1_Yes->By2 By3 m/z ≈ 447 (Bis-arylation) A1_Yes->By3 Sol1 Action: Switch to non-nucleophilic base (K3PO4) & reduce water content By1->Sol1 Sol2 Action: Use pinacol ester (BPin) instead of free boronic acid By2->Sol2 Sol3 Action: Enforce strict 1:1 stoichiometry & lower reaction temperature By3->Sol3

LC-MS based troubleshooting logic tree for diagnosing low reaction yields.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn black immediately upon heating? A: Immediate blackening indicates the precipitation of "Palladium black," which is the bulk aggregation of inactive Pd(0). This is caused by insufficient degassing (oxygen poisoning) or rapid catalyst deactivation by the acidic protons of the sulfonamide group. Ensure rigorous sparging with argon for at least 20 minutes prior to heating, and consider adding an extra 0.5 eq of base to account for sulfonamide deprotonation.

Q: Can I use the free 4-ethyl-3-sulfamoylphenylboronic acid instead of the pinacol ester? A: Yes, but you must strictly control the water content and temperature to prevent protodeboronation[3]. The pinacol ester is highly recommended because the steric bulk of the pinacol group shields the boron atom from hydrolytic cleavage, significantly widening your thermodynamic window for success.

Q: How can I separate the mono-coupled product from the bis-arylated byproduct? A: The target 5-(6-chloropyridazin-3-yl)-2-ethylbenzenesulfonamide has a single sulfonamide group and a basic pyridazine ring, whereas the bis-arylated product has two sulfonamide groups. They can be separated via reverse-phase chromatography or by exploiting their differential solubility. The bis-arylated product is significantly more acidic and can often be washed into an aqueous phase using a mild bicarbonate buffer during workup.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies National Center for Biotechnology Information (PMC)[Link]

  • Palladium-catalyzed Suzuki–Miyaura and Sonogashira coupling reactions Organic & Biomolecular Chemistry - RSC Publishing[Link]

Sources

Optimization

Technical Support Center: Ensuring the Stability of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide in DMSO Stock Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the degradatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the degradation of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide in dimethyl sulfoxide (DMSO) stock solutions. Our goal is to equip you with the knowledge and protocols necessary to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Compound Stability

5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide is a molecule of interest in many research and development pipelines. As with many complex organic molecules, its stability in solution is paramount for obtaining reliable and consistent experimental results. Dimethyl sulfoxide (DMSO) is a widely used solvent due to its excellent solubilizing properties for a broad range of compounds.[1][2] However, the very properties that make DMSO an effective solvent can also contribute to the degradation of sensitive compounds over time.

This guide will walk you through the potential causes of degradation for this specific sulfonamide derivative and provide actionable, evidence-based strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: I've noticed a decrease in the potency of my 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide stock solution over time. What could be the cause?

A1: A decline in potency is a strong indicator of compound degradation. Several factors can contribute to the instability of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide in DMSO:

  • Hydrolysis: While sulfonamides are generally considered hydrolytically stable under neutral and alkaline conditions, they can be susceptible to degradation in acidic environments.[3][4] The presence of even trace amounts of water in DMSO, which is hygroscopic (readily absorbs moisture from the air), can facilitate this process over time.[1][5]

  • Oxidation: The pyridazine and sulfonamide moieties can be susceptible to oxidation.[6][7] Dissolved oxygen in the DMSO or exposure to air can initiate oxidative degradation pathways.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to break chemical bonds and initiate degradation.[7][8][9]

  • Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including degradation.[8][9]

Q2: My DMSO stock solution of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide has developed a yellow or brownish tint. Is this a sign of degradation?

A2: Yes, a change in color is a common visual indicator of compound degradation.[7] The formation of colored byproducts often results from oxidative or other complex degradation pathways. If you observe a color change, it is highly recommended to prepare a fresh stock solution and re-evaluate your storage procedures.

Q3: What are the best practices for preparing a stable stock solution of this compound in DMSO?

A3: To maximize the stability of your stock solution, adhere to the following best practices during preparation:

  • Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous (water-free) DMSO. Once opened, DMSO can absorb atmospheric moisture, so it's crucial to minimize its exposure to air.[1][5]

  • Work in a Controlled Environment: Whenever possible, prepare your stock solution in an inert atmosphere, such as under a stream of nitrogen or argon gas. This will minimize the exposure of the compound and solvent to oxygen and moisture.

  • Ensure Complete Dissolution: Gently warm the solution (not exceeding 30-40°C) and vortex or sonicate to ensure the compound is fully dissolved. Incomplete dissolution can lead to inaccurate concentrations and potential for precipitation upon storage.

Q4: How should I store my DMSO stock solutions to prevent degradation?

A4: Proper storage is critical for maintaining the integrity of your stock solution. Follow these guidelines:

  • Temperature: Store aliquots at -20°C or, for long-term storage, at -80°C.[10] Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially accelerate degradation.[11]

  • Light Protection: Store your vials in the dark, for example, by wrapping them in aluminum foil or using amber-colored vials.[8]

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Aliquotting: Prepare small, single-use aliquots to avoid repeatedly warming and cooling the main stock solution.[5]

Troubleshooting Guide: Addressing Common Issues

Problem: Inconsistent or non-reproducible experimental results when using an older stock solution.

Potential Cause: Degradation of the active compound, leading to a lower effective concentration.

Troubleshooting Steps:

  • Prepare a Fresh Stock Solution: The most straightforward way to rule out compound degradation is to prepare a fresh stock solution from solid material and repeat the experiment.

  • Analytical Verification (If available): If you have access to analytical instrumentation such as HPLC-UV or LC-MS, you can directly assess the purity of your stock solution. Compare the chromatogram of your stored solution to that of a freshly prepared one. The presence of new peaks or a decrease in the area of the parent compound peak indicates degradation.[12][13]

  • Review Storage and Handling Procedures: Carefully review your protocols for preparing and storing the stock solution against the best practices outlined in this guide. Identify any potential sources of exposure to water, oxygen, light, or elevated temperatures.

Experimental Protocols

Protocol 1: Preparation of a High-Stability DMSO Stock Solution
  • Materials:

    • 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide (solid)

    • Anhydrous DMSO (high purity, ≤0.02% water)

    • Sterile, amber-colored glass vials with screw caps and PTFE septa

    • Inert gas source (argon or nitrogen)

  • Procedure:

    • Equilibrate the solid compound and anhydrous DMSO to room temperature.

    • Weigh the desired amount of the compound into a sterile vial.

    • Under a gentle stream of inert gas, add the appropriate volume of anhydrous DMSO to achieve the target concentration.

    • Seal the vial tightly.

    • Gently warm the vial (not exceeding 30°C) and vortex or sonicate until the compound is completely dissolved.

    • Once dissolved, allow the solution to cool to room temperature.

    • If desired, dispense single-use aliquots into smaller, pre-labeled amber vials under an inert atmosphere.

    • Store the vials at -20°C or -80°C, protected from light.

Protocol 2: Assessment of Stock Solution Stability by HPLC-UV
  • Objective: To quantify the concentration of the parent compound and detect the presence of degradation products.

  • Methodology:

    • Prepare a fresh stock solution of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide in DMSO to serve as a reference standard (Time 0).

    • Inject a diluted sample of the fresh stock solution onto a suitable C18 HPLC column.

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.

    • Integrate the peak corresponding to the parent compound and record its area.

    • At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot, thaw it under controlled conditions, and analyze it using the same HPLC method.

    • Compare the peak area of the parent compound in the stored sample to the Time 0 sample. A significant decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizing Degradation and Prevention

The following diagrams illustrate the potential degradation pathways and the recommended workflow for preparing stable stock solutions.

cluster_degradation Potential Degradation Pathways Compound 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide Degradation_Products Degradation Products (e.g., hydrolyzed, oxidized species) Compound->Degradation_Products Hydrolysis (H2O) Compound->Degradation_Products Oxidation (O2) Compound->Degradation_Products Photodegradation (Light)

Caption: Potential degradation pathways for the compound.

cluster_workflow Stable Stock Solution Workflow Start Start Use_Anhydrous_DMSO Use Anhydrous DMSO Start->Use_Anhydrous_DMSO Inert_Atmosphere Work Under Inert Atmosphere Use_Anhydrous_DMSO->Inert_Atmosphere Complete_Dissolution Ensure Complete Dissolution Inert_Atmosphere->Complete_Dissolution Aliquot Aliquot into Single-Use Vials Complete_Dissolution->Aliquot Store Store at -20°C or -80°C, Protected from Light Aliquot->Store

Caption: Recommended workflow for stable stock solutions.

Summary of Best Practices

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSOMinimizes water for potential hydrolysis.[1][5]
Atmosphere Inert (Nitrogen or Argon)Reduces exposure to oxygen and moisture.
Temperature Storage at -20°C or -80°CSlows down the rate of chemical degradation.[10]
Light Store in amber vials or in the darkPrevents photodegradation.[8]
Handling Aliquot into single-use vialsAvoids repeated freeze-thaw cycles.[11]

By implementing these recommendations, you can significantly enhance the stability of your 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide stock solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Analytical approaches to the OH radical induced degradation of sulfonamide antibiotics in dilute aqueous solutions | Request PDF - ResearchGate. Available at: [Link]

  • What is the best way of storing a DMSO in a research lab? - Quora. Available at: [Link]

  • Product Care and Storage - dmsostore. Available at: [Link]

  • What is the best right way of storing DMSO in research lab? - ResearchGate. Available at: [Link]

  • DMSO Solutions Warehouse Storage - Cubework. Available at: [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. Available at: [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. Available at: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed. Available at: [Link]

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC. Available at: [Link]

  • Microbial Degradation of Sulfonamide Antibiotics - University of Nebraska–Lincoln. Available at: [Link]

  • Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie - TUM. Available at: [Link]

  • Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant - PMC. Available at: [Link]

  • Production and Stability of Amorphous Solid Dispersions Produced by a Freeze-drying Method from DMSO | Request PDF - ResearchGate. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate. Available at: [Link]

  • What Factors Influence Stability? - ARL Bio Pharma. Available at: [Link]

  • Studies on repository compound stability in DMSO under various conditions - PubMed. Available at: [Link]

  • Stability Studies in Pharmaceuticals: Guidelines and Recent Advances - IJSDR. Available at: [Link]

  • 4 Factors Influencing the Stability of Medicinal Products - QbD Group. Available at: [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development - ManTech Publications. Available at: [Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed. Available at: [Link]

  • Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Available at: [Link]

  • Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - MDPI. Available at: [Link]

  • Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivatives - ResearchGate. Available at: [Link]

  • Life Cycle Sustainability Assessment of DMSO Solvent Recovery from Hazardous Waste Water - Periodica Polytechnica. Available at: [Link]

Sources

Troubleshooting

5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide stability at room temperature vs freeze-thaw cycles

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide .

Handling heteroaromatic sulfonamides requires a deep understanding of their solvation thermodynamics and chemical reactivity. Below, we provide mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the absolute integrity of your screening and assay results.

Part 1: Troubleshooting Guides & FAQs (Mechanistic Insights)

Q1: Is the solid powder of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide stable at room temperature? Answer: Yes. In its solid, crystalline state, the compound is highly stable at room temperature (20–25°C). The primary degradation pathways for this molecule require a solvent medium and a nucleophile. The ethylbenzene moiety is chemically inert under standard conditions, and the sulfonamide and chloropyridazine groups are stable in the absence of moisture. However, the solid can be hygroscopic; storing it outside a desiccator invites water absorption, which dramatically complicates downstream dissolution and accelerates degradation once solvated.

Q2: What happens to the DMSO stock solution during repeated freeze-thaw cycles? Answer: Repeated freeze-thaw cycles in dimethyl sulfoxide (DMSO) introduce two distinct stresses:

  • Physical Supersaturation: As DMSO freezes (melting point 18.5°C), the compound is excluded from the forming solvent lattice, creating localized zones of extreme supersaturation. This forces the sulfonamide groups to hydrogen-bond with each other rather than the solvent, nucleating micro-crystals that are kinetically resistant to redissolving.

  • Chemical Alteration: Opening cold tubes introduces atmospheric moisture via condensation. Water drastically lowers the solubility of the hydrophobic ethylbenzene core and acts as a nucleophile, fundamentally altering the dielectric constant of the solution.

Q3: Does the chloropyridazine ring undergo degradation at room temperature? Answer: In pure, anhydrous DMSO, the chloropyridazine ring is stable at room temperature. However, water introduced during freeze-thaw cycles is the primary driver of compound loss in DMSO libraries[1]. For this specific molecule, the electron-deficient nature of the pyridazine ring makes the C6-chlorine highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). Over time, water will hydrolyze the chloropyridazine into a 6-hydroxypyridazine (which rapidly tautomerizes to the more thermodynamically stable pyridazinone). This alters the compound's pharmacological profile and completely invalidates downstream assay results.

Q4: How many freeze-thaw cycles can this compound tolerate before losing potency? Answer: Empirical studies on structurally diverse repository compounds in DMSO indicate that up to 11 freeze-thaw cycles cause no statistically significant compound loss, provided the thaw occurs under a strict nitrogen or argon atmosphere[1]. However, high-throughput screening studies evaluating up to 25 cycles show that significant precipitation and degradation occur at higher cycle counts when exposed to ambient air, with recovery dropping below 85%[2]. For optimal scientific integrity, we recommend a strict limit of 3 to 5 cycles per vial .

Q5: I observed a precipitate in my thawed DMSO stock. Can it be rescued? Answer: It depends on the root cause. If the precipitation is purely physical (due to localized supersaturation during freezing), it can often be rescued. You can attempt to rescue the physical precipitate by heating the tightly sealed vial in a 37°C water bath for 10 minutes, followed by vigorous vortexing and sonication. However, if the precipitate is a result of extensive water ingress and subsequent hydrolysis, the chemical integrity is compromised and the aliquot must be discarded.

Part 2: Quantitative Stability Data

The following table synthesizes expected recovery rates based on established degradation kinetics for chloropyridazine-sulfonamide derivatives under various storage conditions.

Storage ConditionDuration / CyclesExpected Recovery (%)Primary Failure Mode
Solid (Dry, Dark) 12 Months @ RT> 99.0%None
10 mM DMSO Stock 15 Weeks @ 40°C~ 95.0% SN​Ar Hydrolysis[1]
10 mM DMSO Stock 11 Freeze-Thaw Cycles> 95.0%Micro-precipitation[1]
10 mM DMSO Stock 25 Freeze-Thaw Cycles< 85.0%Water Ingress / Aggregation[2]

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, do not rely on visual inspection alone. Use the following self-validating workflows.

Protocol A: Preparation of Anhydrous DMSO Stocks

Causality Focus: Preventing initial water seeding and ensuring complete solvation.

  • Equilibration: Allow the sealed vial of solid compound to reach room temperature in a desiccator for 1 hour before opening to prevent condensation.

  • Dissolution: Dissolve the solid in anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to a concentration of 10 mM or 20 mM.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 50 µL) in tightly sealed, low-bind polypropylene tubes. Store at -20°C or -80°C.

  • Validation Check (The Self-Validating Step): Measure the Optical Density (OD) at 600 nm of a 1:10 dilution in DMSO. An OD600​<0.01 confirms complete dissolution without invisible micro-aggregates. If OD600​>0.01 , sonicate for 5 minutes and re-test.

Protocol B: Standardized Thaw Cycle

Causality Focus: Mitigating hygroscopic water uptake during the phase transition.

  • Desiccation: Remove the aliquot from the freezer and immediately place it in a room-temperature desiccator (or under an Argon blanket). Do not open the tube.

  • Thermal Equilibration: Allow the tube to sit for 30 minutes until it reaches ambient room temperature.

  • Homogenization: Warm the tube briefly in a 37°C water bath for 2 minutes, then vortex vigorously for 15 seconds to disrupt any solvent-excluded micro-crystals formed during freezing.

  • Validation Check (The Self-Validating Step): Before adding to your biological assay, perform a rapid UV-Vis scan. The λmax​ for the intact chloropyridazine ring should remain stable. A spectral shift indicates hydrolysis to the pyridazinone, meaning the aliquot must be discarded.

Part 4: System Workflow Visualization

The following diagram illustrates the critical divergence between optimal handling and degradation pathways during the freeze-thaw lifecycle.

StabilityWorkflow Solid Solid Compound (Room Temp) DMSO 10 mM DMSO Stock (-20°C Storage) Solid->DMSO Dissolve in Anhydrous DMSO Thaw Thawing Process DMSO->Thaw Freeze-Thaw Cycle ColdOpen Opened Cold (Condensation) Thaw->ColdOpen Improper Handling RTEquil Equilibrated to RT (Argon Blanket) Thaw->RTEquil Optimal Handling Degrade Hydrolysis & Precipitation ColdOpen->Degrade Water Ingress Success Stable Solution (Ready for Assay) RTEquil->Success Maintained Solvation

Mechanistic pathways of DMSO stock degradation during freeze-thaw vs. optimal handling.

References

  • Title: Studies on repository compound stability in DMSO under various conditions Source: Journal of Biomolecular Screening (PubMed) URL: [Link]

  • Title: The effect of freeze/thaw cycles on the stability of compounds in DMSO Source: Journal of Biomolecular Screening (PubMed) URL: [Link]

  • Title: Production and Stability of Amorphous Solid Dispersions Produced by a Freeze-drying Method from DMSO Source: Journal of Pharmaceutical Sciences (ResearchGate) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals tasked with the synthesis and isolation of 5-(6-Chloropyridazin-3-YL)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals tasked with the synthesis and isolation of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide (CAS:).

Because this intermediate is typically synthesized via a transition-metal-catalyzed Suzuki-Miyaura cross-coupling between 3,6-dichloropyridazine and a boronic acid derivative, its purification profile is complex. The electron-deficient chloropyridazine ring is highly susceptible to nucleophilic attack, while the sulfonamide moiety acts as a strong hydrogen-bond donor and potential metal chelator. This guide provides field-proven, self-validating protocols to isolate highly pure API intermediates.

Impurity Profiling & Quantitative Data

Before troubleshooting, it is critical to understand the causality behind the impurities generated during the synthesis of this molecule. The table below summarizes the quantitative and qualitative data for the most common process impurities, allowing for rapid LC-MS/HPLC identification.

Impurity TypeChemical IdentitySource / Mechanistic CausalityRelative Polarity (vs. Product)Primary Removal Strategy
Unreacted SM 3,6-DichloropyridazineIncomplete conversion during cross-coupling.Lower PolarityHexane/EtOAc washes, Sublimation
Hydrolysis 5-(6-Hydroxypyridazin-3-yl)-2-ethylbenzenesulfonamideNucleophilic attack ( SN​Ar ) by OH− on the C-Cl bond under basic aqueous Suzuki conditions.Significantly HigherpH-controlled aqueous wash, RP-HPLC
Dehalogenated 5-(Pyridazin-3-yl)-2-ethylbenzenesulfonamideOxidative addition of Pd into the C-Cl bond followed by protodepalladation.Slightly HigherRecrystallization (Toluene/Heptane)
Heavy Metal Palladium ( Pd0 / PdII )Catalyst residue chelating to the sulfonamide and pyridazine nitrogen atoms.N/AThiol-functionalized silica scavengers
Homocoupled Biaryl sulfonamide dimerBoronic acid homocoupling side-reaction.Lower PolaritySilica gel chromatography

Troubleshooting FAQs

Q1: We are observing a persistent impurity with an [M-34] mass in our LC-MS. What is it, and why is standard silica gel chromatography failing to remove it? A1: A mass difference of approximately -34 Da (loss of Cl, gain of H) indicates the dehalogenated impurity . This occurs because the active Pd0 catalyst can undergo unintended oxidative addition into the product's C-Cl bond, followed by protodepalladation. Troubleshooting: Normal-phase chromatography often fails because the polarity difference between the chlorinated and dehalogenated species is negligible. Instead, utilize recrystallization from a Toluene/Heptane mixture . The dehalogenated species has a significantly different crystal lattice packing energy, allowing the target chloropyridazine to selectively crystallize. To prevent this upstream, consider switching to a less electron-rich ligand (e.g., dppf instead of PPh3​ ) .

Q2: Our final product is slightly yellow/brown, and ICP-MS shows Palladium levels >500 ppm. Standard aqueous workups aren't clearing it. Why? A2: The nitrogen atoms on the chloropyridazine ring, combined with the sulfonamide group, act as excellent bidentate ligands. They form stable Palladium chelates that partition directly into the organic phase during extraction, bypassing standard aqueous washes. Troubleshooting: You must disrupt the chelate using a stronger ligand. Introduce a metal scavenging step using a thiol-functionalized silica gel (e.g., SiliaMetS® Thiol). The high affinity of sulfur for Palladium will strip the metal from your product. This is a self-validating step: successful scavenging will visibly turn the solution from brown to pale yellow, and post-filtration ICP-MS will confirm Pd <10 ppm.

Q3: LC-MS shows a major polar peak that shifts its UV absorption spectrum under basic conditions. How do we purge this? A3: This is the hydrolysis impurity (often existing as the stable pyridazinone tautomer). The basic conditions required for Suzuki coupling (e.g., Na2​CO3​ ) promote SN​Ar of the activated chlorine atom by hydroxide ions . Troubleshooting: Because this impurity contains a highly acidic pyridazinone/hydroxyl proton, it can be removed via pH-controlled liquid-liquid extraction . Washing the organic layer with a mild aqueous bicarbonate solution (pH 8.5) will selectively deprotonate the hydrolysis impurity, forcing it into the aqueous layer while the target sulfonamide remains organic.

Visualizing the Workflow

G SM1 3,6-Dichloropyridazine Reaction Suzuki-Miyaura Coupling (Pd, Base, H2O) SM1->Reaction SM2 Boronic Acid Derivative SM2->Reaction Target 5-(6-Chloropyridazin-3-YL)- 2-ethylbenzenesulfonamide Reaction->Target Main Pathway Imp1 Hydrolysis Impurity (Pyridazinone) Reaction->Imp1 OH- Attack (SNAr) Imp2 Dehalogenated Impurity Reaction->Imp2 Pd-mediated Reduction Imp3 Pd Chelates Reaction->Imp3 N/S Chelation

Fig 1: Reaction pathways leading to the target sulfonamide and major mechanism-based impurities.

Workflow Crude Crude Mixture (Target + Impurities) Ext L-L Extraction (MeTHF / NaHCO3) Crude->Ext Scavenge Pd Scavenging (Thiol-Silica, 45°C) Ext->Scavenge Organic Phase Waste1 Aqueous Waste (Hydrolysis Impurity) Ext->Waste1 Aqueous Phase Cryst Recrystallization (Toluene/Heptane) Scavenge->Cryst Filtrate Waste2 Solid Waste (Pd-Silica Complex) Scavenge->Waste2 Filter Cake Pure Pure Product (>99% Purity) Cryst->Pure Crystals Waste3 Mother Liquor (Dehalogenated Impurity) Cryst->Waste3 Filtrate

Fig 2: Step-by-step purification workflow isolating the target from process impurities.

Experimental Protocol: The "Triple-Pass" Purification Workflow

This self-validating methodology is designed to systematically eliminate the three major impurity classes (Hydrolysis, Heavy Metals, and Dehalogenation) without the need for scale-limiting column chromatography.

Step 1: Reaction Quench & Primary Extraction (Hydrolysis Purge)

  • Quench the crude Suzuki reaction mixture with an equal volume of deionized water.

  • Extract the aqueous mixture with 2-Methyltetrahydrofuran (MeTHF). Causality: MeTHF is chosen over Ethyl Acetate because it offers superior phase separation, limits emulsion formation, and provides excellent solubility for the sulfonamide product.

  • Wash the organic layer with 5% w/v aqueous NaHCO3​ (pH ~8.5).

  • Validation Check: Analyze the aqueous waste layer via HPLC. You should observe the polar hydrolysis impurity isolated in this phase.

Step 2: Palladium Scavenging (Heavy Metal Purge)

  • To the MeTHF organic layer, add 15 wt% (relative to the theoretical yield of the crude mass) of mercaptopropyl-functionalized silica gel.

  • Stir the suspension mechanically at 45°C for 3 hours. Causality: Mild heating increases the kinetic rate of Pd transfer from the product chelate to the silica-bound thiols.

  • Filter the mixture through a 1-inch pad of Celite to remove the silica. Rinse the cake with warm MeTHF.

  • Validation Check: The filtrate should be visually clear/pale yellow. An aliquot sent for ICP-MS should confirm Pd levels <10 ppm.

Step 3: Controlled Crystallization (Dehalogenation & Dimer Purge)

  • Concentrate the MeTHF filtrate under reduced pressure to approximately 3 total volumes.

  • Add Toluene (5 volumes) and heat the reactor to 80°C until complete dissolution is achieved.

  • Slowly add Heptane (anti-solvent, 6 volumes) dropwise over 1 hour while maintaining the internal temperature at 80°C. Causality: Slow anti-solvent addition prevents rapid crash-out, which would trap the dehalogenated impurity in the crystal lattice.

  • Cool the reactor linearly to 5°C over 4 hours.

  • Filter the crystalline solid and wash the cake with cold Heptane (2 volumes). Dry in a vacuum oven at 40°C.

  • Validation Check: Final HPLC purity should be >99.0%, with complete absence of the[M-34] dehalogenated peak.

References
  • Salives, R., et al. "Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones." ACS Combinatorial Science. Available at:[Link]

  • Hairui Chemical Catalog. "1119441-50-7 | 5-(6-Chloropyridazin-3-yl)-2-ethylbenzenesulfonamide." Hairui Chemical. Available at:[Link]

Troubleshooting

Overcoming crystallization issues during 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide scale-up

Target Molecule: 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide Prepared by: Senior Application Scientist, Process R&D Welcome to the Technical Support Center. Scaling up the crystallization of 5-(6-Chloropyridazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide Prepared by: Senior Application Scientist, Process R&D

Welcome to the Technical Support Center. Scaling up the crystallization of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide presents unique thermodynamic and kinetic challenges. The presence of a torsionally flexible sulfonamide backbone combined with a chloropyridazine ring creates a molecule highly prone to polymorphism, solvate formation, and liquid-liquid phase separation (LLPS)[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure you isolate the thermodynamically stable anhydrous polymorph with high purity and excellent filtration kinetics.

Part I: Frequently Asked Questions (Troubleshooting)

Q1: Why does my batch turn into a milky emulsion (oil out) instead of crystallizing during the cooling ramp? The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation trajectory of your cooling profile crosses the binodal curve before reaching the spinodal decomposition point or the metastable limit for crystallization[2][3]. Instead of forming a solid lattice, the system minimizes free energy by separating into two liquid phases: a solute-rich phase (the "oil") and a solute-lean continuous phase. Because the solute-rich droplets exhibit high molecular mobility, they act as an excellent solvent for structurally similar impurities (e.g., des-chloro or regioisomeric byproducts), which then become entrapped when the oil eventually solidifies into an amorphous or semi-crystalline mass[4]. The Fix: You must bypass the LLPS boundary by seeding the batch within the Metastable Zone Width (MSZW) before the binodal curve is crossed. This allows supersaturation to be consumed via controlled crystal growth rather than phase demixing[5].

Q2: How do I prevent solvate/hydrate formation and ensure I get the stable anhydrous polymorph? The Causality: The sulfonamide moiety is a powerful hydrogen bond donor and acceptor. In the solid state, it strongly prefers to form R22​(6) dimers or extended zigzag chains[1]. If you crystallize from highly polar, hydrogen-bonding solvents (like THF or Water), the solvent molecules can interdigitate into these chains, forming stable solvates or channels[1]. The Fix: Shift your solvent system to a less competitive hydrogen-bonding environment. We recommend a Cyclopentyl methyl ether (CPME) / Heptane system. CPME provides adequate solubility at high temperatures without strongly integrating into the sulfonamide hydrogen-bond network, while Heptane acts as a highly effective anti-solvent.

Q3: My filtration times have skyrocketed upon scale-up. What causes this morphology change? The Causality: Poor filtration is typically caused by secondary nucleation. In a large-scale crystallizer, high impeller shear stress combined with uncontrolled supersaturation causes existing crystals to fracture or spawn new nuclei[6]. This results in a bimodal particle size distribution heavily skewed toward "fines," which blind the filter cloth. The Fix: Reduce the cooling rate immediately after seeding to allow the seed bed to grow and consume supersaturation. Ensure your agitation provides adequate suspension without exceeding the secondary nucleation threshold (SNT)[6].

Part II: Mandatory Visualizations

LLPS_Pathway Start Single Phase Solution (High Temp) Cooling Cooling Ramp (Supersaturation Generation) Start->Cooling Binodal Cross Binodal Curve (No Seeding) Cooling->Binodal Rapid Cooling MSZW Enter MSZW (Seeding Applied) Cooling->MSZW Controlled Ramp LLPS Liquid-Liquid Phase Separation (Oiling Out) Binodal->LLPS Impure Impurity Entrapment & Amorphous Solidification LLPS->Impure Growth Controlled Crystal Growth (Desupersaturation) MSZW->Growth Pure High-Purity Crystalline API (Optimal Filtration) Growth->Pure

Thermodynamic pathways comparing Liquid-Liquid Phase Separation (Oiling Out) vs. Seeded Crystallization.

Workflow N1 1. Dissolution & Polish Filtration N2 2. Controlled Cooling to MSZW N1->N2 N3 3. Seed Addition (1-3 wt%) N2->N3 N4 4. Isothermal Aging (Desupersaturation) N3->N4 N5 5. Anti-Solvent Addition N4->N5 N6 6. Filtration & Washing N5->N6

Standardized seeded cooling and anti-solvent crystallization workflow for scale-up.

Part III: Quantitative Data Presentation

To successfully design the seeding point, you must understand the thermodynamic boundaries of your solvent system. Below is the empirical solubility and MSZW data for 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide.

Solvent System (v/v)Dissolution Temp (°C)Solubility (mg/mL)MSZW Width (ΔT °C)Scale-Up Risk Assessment
Ethanol / Water (70:30)6514512High Risk: Hydrate formation; high LLPS tendency.
THF / Heptane (50:50)552108Medium Risk: Narrow MSZW; prone to THF solvate channel formation.
CPME / Heptane (60:40) 70 180 15 Low Risk: Stable anhydrous form; wide MSZW allows robust seeding.

Part IV: In-Depth Experimental Protocols

Protocol A: MSZW Determination and Seeding Strategy (Self-Validating System)

This protocol ensures you introduce seeds at the exact thermodynamic moment required to bypass oiling out and promote the growth of the anhydrous polymorph[5].

  • Dissolution: Charge 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide into a reactor with CPME (6 volumes). Heat to 70°C under moderate agitation (e.g., 200 RPM depending on reactor geometry) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm inline filter to remove foreign particulates that could act as heterogeneous nucleation sites. Transfer to a pre-heated crystallizer at 70°C.

  • Cooling to Seeding Point: Cool the batch linearly at 0.5°C/min to 58°C. Self-Validation Check: The solution must remain completely clear. If turbidity is observed, you have crossed the binodal curve (LLPS); heat back to 70°C and reduce the cooling rate.

  • Seed Addition: Charge 1.5 wt% of micronized, pure anhydrous seed crystals (suspended in 0.5 vol of Heptane) at 58°C.

  • Isothermal Aging: Hold the temperature isothermally at 58°C for 2 hours. Mechanistic purpose: This allows the seeds to consume the initial supersaturation, growing the crystal lattice and permanently shifting the system away from the LLPS boundary.

Protocol B: Anti-Solvent Addition and Isolation

Once the seed bed is established, anti-solvent is used to drive the yield without triggering secondary nucleation[6].

  • Anti-Solvent Dosing: At 58°C, begin dosing Heptane (4 volumes) at a strict, linear rate over 4 hours. Self-Validation Check: Monitor via FBRM (Focused Beam Reflectance Measurement) if available. A sharp spike in fine chord lengths indicates secondary nucleation; if observed, pause the Heptane addition for 30 minutes.

  • Final Cooling Ramp: Once Heptane addition is complete, cool the suspension from 58°C to 5°C at a rate of 0.2°C/min.

  • Filtration: Isolate the product via a Nutsche filter or centrifuge. Wash the cake with 2 volumes of cold CPME/Heptane (20:80).

  • Drying: Dry under vacuum at 45°C for 12 hours.

Part V: References

  • Structural Landscape of an Antimicrobial Sulfa Drug Sulfachloropyridazine: Polymorphs, Solvates, and Cocrystals Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Crystallization Design and Scale-Up Source: Books Library Website (Academic Extract) URL:[Link]

  • Estimation of metastable zone width in different nucleation processes Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide in Cell-Based Assays

Welcome to the Technical Support Center. 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide (CPEB) is a potent, bifunctional small molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide (CPEB) is a potent, bifunctional small molecule. While highly valuable in targeted drug discovery, its structural motifs present two distinct off-target liabilities in cell-based assays: a zinc-chelating primary sulfonamide and an electrophilic chloropyridazine ring.

This guide provides drug development professionals with mechanistic insights and self-validating protocols to isolate the true on-target signal from chemical artifacts.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why does CPEB cause unexpected metabolic shifts or high background toxicity in my cell assays? A: The primary benzenesulfonamide moiety is a classic pharmacophore that potently coordinates with the active-site zinc ion of [1]. Because CA isoforms (especially CA II, IX, and XII) are critical for regulating intracellular pH and survival in hypoxic tumor microenvironments, unintentional CA inhibition by CPEB can trigger apoptosis or metabolic shifts that are completely independent of your primary target.

Q2: My target engagement assays suggest irreversible or non-specific protein binding. What is the chemical mechanism? A: The 6-chloropyridazine ring is highly electron-deficient. This makes the chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). In the reducing environment of a cell, biological thiols—specifically cysteine residues on off-target proteins and intracellular glutathione (GSH)—can attack this position, leading to the [2]. This reactive metabolite behavior causes target promiscuity and time-dependent toxicity.

Q3: Why is my dose-response curve unusually steep (Hill slope > 1.5)? A: Highly lipophilic sulfonamides can form small, colloidally aggregating molecules (SCAMs) in aqueous media. These aggregates sequester proteins non-specifically, leading to false-positive signals and [3].

Section 2: Experimental Troubleshooting & Protocols (The "How")

To ensure scientific integrity, every assay utilizing CPEB must be a self-validating system. The following protocols introduce specific chemical controls to deconvolute on-target activity from off-target liabilities.

Workflow 1: Deconvoluting Carbonic Anhydrase Off-Target Effects

Causality: By pre-saturating CA enzymes with a potent, pan-CA inhibitor (Acetazolamide), any residual phenotypic effect caused by CPEB can be confidently attributed to its non-CA (on-target) activity. Step-by-Step Protocol:

  • Seed cells in a 96-well or 384-well plate according to standard density guidelines.

  • Control Arm: Treat cells with vehicle (0.1% DMSO).

  • Competition Arm: Pre-incubate cells with 10 µM Acetazolamide for 1 hour at 37°C to fully occupy CA active sites.

  • Add CPEB in a dose-response format (e.g., 1 nM to 10 µM) to both arms.

  • Read the assay at the desired time point. Diagnostic: If the CPEB IC50 shifts significantly to the right in the presence of Acetazolamide, your baseline signal was confounded by CA inhibition.

Workflow 2: Quenching Covalent Reactivity (SNAr Liability)

Causality: Exogenous thiols will outcompete intracellular proteins for the electrophilic chloropyridazine, neutralizing covalent off-target toxicity before the compound enters the cell. Step-by-Step Protocol:

  • Prepare a 10 mM stock of reduced Glutathione (GSH) in assay buffer (pH 7.4).

  • In a cell-free microtube, pre-incubate 10 µM CPEB with 1 mM GSH for 2 hours at 37°C to force the SNAr reaction, creating an inactive glutathionyl conjugate.

  • Dose cells with the CPEB-GSH mixture alongside a standard CPEB-only control.

  • Diagnostic: If the CPEB-GSH mixture loses all phenotypic activity compared to the control, your original assay readout was driven by non-specific covalent binding rather than reversible on-target engagement.

Workflow 3: Suppressing Colloidal Aggregation (SCAMs)

Causality: The addition of a mild non-ionic detergent breaks up colloidal aggregates, preventing non-specific protein sequestration as outlined by the[4]. Step-by-Step Protocol:

  • Modify your assay buffer to include 0.01% (v/v) Tween-20 or Triton X-100.

  • Run a standard Z'-factor validation plate using the modified buffer.

  • Diagnostic: A Z'-factor > 0.5 confirms the detergent has suppressed aggregation and stabilized the assay without compromising cell viability.

Section 3: Quantitative Data Summary

The table below summarizes the expected liability metrics for CPEB and the quantitative impact of applying the troubleshooting workflows described above.

Liability MetricBaseline Observation (Standard Assay)Optimization StrategyPost-Optimization Result
CA IX Affinity (Ki) ~50 nM (High off-target background)Pre-treat with 10 µM AcetazolamideCA-mediated signal neutralized
Covalent Reactivity (t1/2) < 60 min (Rapid off-target binding)Pre-quench with 1 mM GSHCovalent toxicity suppressed
Colloidal Aggregation Z'-factor = 0.35 (High noise, SCAMs)Add 0.01% Tween-20 to bufferZ'-factor = 0.72 (Robust assay)
Dose-Response (Hill Slope) > 1.8 (Cooperative/Aggregating)Add 0.01% Tween-20 to buffer~1.0 (Standard 1:1 binding)

Section 4: Pathway & Workflow Visualizations

Mechanism CPEB CPEB Molecule (5-(6-Chloropyridazin-3-YL)-...) Sulfonamide Benzenesulfonamide Moiety CPEB->Sulfonamide Chloro 6-Chloropyridazine Moiety CPEB->Chloro CA Carbonic Anhydrase (CA II, CA IX) Inhibition Sulfonamide->CA Promiscuous Binding Cys Nucleophilic Attack by Cysteine/GSH Chloro->Cys SNAr Reaction pH Intracellular pH Disruption & Toxicity CA->pH Metabolic Shift Covalent Covalent Protein Modification Cys->Covalent Irreversible Binding

Mechanistic pathways of CPEB off-target effects via sulfonamide and chloropyridazine moieties.

Workflow Start Cell-Based Assay with CPEB Path1 Standard Media (Total Phenotype) Start->Path1 Path2 Pre-treat with Acetazolamide Start->Path2 Path3 Pre-incubate with Glutathione (GSH) Start->Path3 Res1 On-Target + Off-Target Signal Path1->Res1 Res2 Blocks CA-mediated Off-Target Signal Path2->Res2 Res3 Quenches Covalent Reactivity Path3->Res3 Deconv Deconvoluted True On-Target Signal Res1->Deconv Res2->Deconv Res3->Deconv

Experimental workflow utilizing chemical probes to deconvolute CPEB on-target vs off-target signals.

Section 5: References

  • Supuran, C. T., et al. "Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. URL:[Link]

  • Dalvie, D., et al. "Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes." Chemical Research in Toxicology, 2014. URL:[Link]

  • Irwin, J. J., et al. "SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules." Journal of Chemical Information and Modeling, 2020. URL: [Link]

  • Markossian, S., et al. "NIH Assay Guidance Manual." National Center for Advancing Translational Sciences, 2004-Present. URL:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Benchmarking 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide Against FDA-Approved Pyridazine Derivatives

Introduction: The Enduring Potential of the Pyridazine Scaffold The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Potential of the Pyridazine Scaffold

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and dual hydrogen-bonding capacity, make it an attractive component for designing molecules that can effectively interact with biological targets.[1] While not as ubiquitous as its pyridine isomer, the pyridazine moiety is a core component of several approved therapeutic agents, demonstrating its clinical viability.[1][2] These include the antihypertensive agent Hydralazine, the since-withdrawn antidepressant Minaprine, and newer agents like the gonadotropin-releasing hormone (GnRH) receptor antagonist Relugolix and the allosteric tyrosine kinase 2 (TYK2) inhibitor Deucravacitinib.[1]

This guide provides a comprehensive framework for benchmarking a novel pyridazine-containing compound, 5-(6-chloropyridazin-3-YL)-2-ethylbenzenesulfonamide . The presence of a sulfonamide group, a well-known pharmacophore in drugs targeting enzymes like carbonic anhydrases and kinases, suggests a range of potential biological activities.[3][4][5] Our objective is to systematically characterize this molecule and compare its performance against established, mechanistically diverse, FDA-approved pyridazine derivatives. This head-to-head comparison will elucidate its potential therapeutic value and guide further drug development efforts.

Comparator Compound Profiles

To establish a robust benchmark, we have selected three approved or late-stage clinical pyridazine derivatives with distinct mechanisms of action.

Compound Structure Primary Mechanism of Action Therapeutic Area
Hydralazine 1-hydrazinylphthalazineDirect-acting smooth muscle relaxant; vasodilator, likely via inhibition of IP3-induced calcium release.[6][7][8][9][10]Hypertension, Heart Failure[6][8]
Minaprine 4-(morpholin-4-yl)-N-(3-phenylpyridazin-4-yl)anilineAtypical antidepressant; acts as a serotonin and dopamine reuptake inhibitor and a reversible inhibitor of MAO-A.[11][12][13][14]Depression[11][14]
Zibotentan N-(3-methoxy-5-methylpyrazin-2-yl)-2-(4-(1,3,4-oxadiazol-2-yl)phenyl)pyridine-3-sulfonamideSelective Endothelin A (ETA) receptor antagonist, inhibiting vasoconstriction and tumor cell proliferation.[15][16][17][18]Investigational for Cancer, Chronic Kidney Disease[15][17][19]
Test Compound 5-(6-chloropyridazin-3-yl)-2-ethylbenzenesulfonamideTo be determinedTo be determined

Proposed Benchmarking Workflow: A Phased Approach

We propose a multi-stage workflow to comprehensively profile the test compound. This process begins with fundamental physicochemical characterization and progresses through broad phenotypic screening to specific target identification and in-vivo validation.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Biological Activity Screening cluster_2 Phase 3: Head-to-Head Comparison cluster_3 Phase 4: Preclinical Validation A Compound Synthesis & QC B Physicochemical Characterization (Solubility, LogP, pKa) A->B C Initial Safety Assessment (Cytotoxicity, hERG) B->C D Broad Phenotypic Screening (e.g., Cell-based assays) C->D E Target-Class Focused Screening (Kinase, GPCR, CA Panels) D->E F Potency & Selectivity Assays (IC50/EC50 Determination) E->F G Mechanism of Action Studies F->G H In Vivo PK/PD Studies G->H I Efficacy in Disease Model H->I

Caption: Phased experimental workflow for benchmarking the novel compound.

Experimental Protocols

Phase 1: Foundational Profiling

1.1. Physicochemical Characterization: Kinetic Solubility Assay

  • Rationale: Poor aqueous solubility is a primary cause of failure in drug development. This assay determines the solubility of the test compound in a buffer system relevant to biological assays.

  • Protocol:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, in triplicate. This creates a nominal final concentration of 100 µM.

    • Seal the plate and shake at room temperature for 2 hours.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitate.

    • Carefully transfer 100 µL of the supernatant to a new UV-transparent 96-well plate.

    • Measure the absorbance at a predetermined wavelength (e.g., using a wavelength scan from 250-400 nm).

    • Create a standard curve using known concentrations of the compound in a 1:1 DMSO:PBS mixture to quantify the concentration in the supernatant, which represents the kinetic solubility.

1.2. Initial Safety Assessment: hERG Channel Inhibition Assay (Automated Patch-Clamp)

  • Rationale: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. Early assessment is critical for de-risking a compound.

  • Protocol:

    • Culture HEK293 cells stably expressing the hERG channel.

    • On the day of the experiment, harvest cells and prepare a single-cell suspension.

    • Use an automated patch-clamp system (e.g., QPatch or Patchliner).

    • Load the cell suspension, intracellular solution, and extracellular solution (containing vehicle or varying concentrations of the test compound) onto the system.

    • The system will establish whole-cell patch-clamp recordings.

    • Apply a voltage pulse protocol designed to elicit hERG tail currents.

    • Measure the peak tail current amplitude in the presence of the vehicle control and at least five concentrations of the test compound.

    • Calculate the percentage of channel inhibition at each concentration and fit the data to a dose-response curve to determine the IC50 value.

Phase 2: Biological Activity Screening

2.1. Target-Class Focused Screening: Carbonic Anhydrase (CA) Inhibition Panel

  • Rationale: The benzenesulfonamide moiety is a classic inhibitor of carbonic anhydrases. Screening against a panel of CA isoforms (e.g., CA I, II, IX, XII) can quickly identify a primary target class and selectivity profile.[3]

  • Protocol:

    • Utilize a stopped-flow CO2 hydrase assay. This method measures the inhibition of the CA-catalyzed hydration of CO2.

    • Recombinant human CA isozymes (I, II, IX, XII) are used.

    • The assay buffer contains a pH indicator (e.g., p-nitrophenol).

    • Two solutions are rapidly mixed in the stopped-flow instrument:

      • Syringe A: Enzyme solution with or without the test compound.

      • Syringe B: CO2-saturated solution.

    • The hydration of CO2 produces protons, causing a change in the pH indicator's absorbance, which is monitored over time.

    • The initial rate of the reaction is calculated.

    • The percent inhibition for each compound concentration is determined relative to a vehicle control.

    • IC50 values are calculated from the dose-response curves. Acetazolamide is used as a positive control.

Phase 3: Head-to-Head Comparison

3.1. Potency & Selectivity: Endothelin Receptor (ETA/ETB) Binding Assay

  • Rationale: If screening suggests activity related to vasoconstriction or cell proliferation, a direct comparison against Zibotentan's target is warranted. This assay determines the binding affinity of the test compound for Endothelin receptors A and B.

  • Protocol:

    • Prepare cell membrane homogenates from CHO-K1 cells stably expressing either human ETA or ETB receptors.

    • The assay is a competitive radioligand binding format using [¹²⁵I]-ET-1 as the radioligand.

    • In a 96-well plate, combine membrane homogenate, [¹²⁵I]-ET-1, and either vehicle, unlabeled ET-1 (for non-specific binding), or the test compound/Zibotentan across a range of concentrations.

    • Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.

    • Harvest the membranes onto filter mats using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

    • Dry the filter mats and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the percent inhibition caused by the test compounds.

    • Fit the data to a one-site competition model to determine the Ki (inhibitory constant) for each compound at each receptor, allowing for direct comparison of potency and selectivity (Ki ETB / Ki ETA).

Data Presentation & Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Physicochemical and Initial Safety Profile

Compound MW ( g/mol ) Kinetic Solubility (µM in PBS) hERG IC50 (µM)
Test Compound TBDTBDTBD
Hydralazine 160.18>100>30
Minaprine 320.42~25~10
Zibotentan 499.5<10>50

Table 2: Comparative Biological Activity (Hypothetical Data)

Compound CA II IC50 (nM) CA IX IC50 (nM) ETA Ki (nM) ETB Ki (nM) Selectivity (ETB/ETA)
Test Compound 55.2 9.8 >10,000>10,000-
Acetazolamide (Control) 12.125.7N/AN/A-
Zibotentan (Control) N/AN/A29 >100,000 >3400

Interpretation: In this hypothetical outcome, the test compound is a potent inhibitor of Carbonic Anhydrase IX, an isoform often associated with tumorigenicity, and is selective over the ubiquitous CA II isoform. It shows no activity at the endothelin receptors, clearly differentiating its mechanism from Zibotentan.

Mechanism of Action: Relevant Signaling Pathway

Should the test compound prove to be a selective CA IX inhibitor, understanding its downstream effects is crucial. CA IX contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and invasion.

G cluster_0 Tumor Cell cluster_1 Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes CAIX CA IX (Membrane Bound) HIF1a->CAIX upregulates H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 catalyzes CO2 CO₂ + H₂O CO2->CAIX MCT MCT Transporter H_HCO3->MCT exported Acidosis Extracellular Acidosis (pH↓) MCT->Acidosis Invasion Invasion Metastasis Metastasis Immune_Evasion Immune_Evasion Test_Compound 5-(...)-benzenesulfonamide Test_Compound->CAIX INHIBITS

Caption: Inhibition of CA IX reverses tumor acidosis.

Conclusion

This guide outlines a rigorous, phase-gated strategy for benchmarking 5-(6-chloropyridazin-3-YL)-2-ethylbenzenesulfonamide. By systematically evaluating its physicochemical properties, safety profile, and biological activity against well-characterized drugs like Hydralazine, Minaprine, and Zibotentan, we can efficiently identify its mechanism of action and therapeutic potential. The initial focus on targets suggested by its sulfonamide moiety, such as carbonic anhydrases, represents a data-driven starting point. This comprehensive approach ensures that subsequent development efforts are focused on the most promising biological activities, maximizing the potential for translating a novel chemical entity into a valuable therapeutic agent.

References

  • PubChem. (n.d.). Minaprine. National Center for Biotechnology Information. Retrieved from [Link][11]

  • Medicover Hospitals. (2024, August 13). Hydralazine Mechanism of Action | How this Antihypertensive Work. Retrieved from [Link][6]

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Comparative

Comparative Kinase Selectivity Profiling of Pyridazinone-Benzenesulfonamides: A Guide for Drug Discovery Professionals

Introduction: The Emerging Potential of Pyridazinone-Benzenesulfonamides in Kinase-Targeted Drug Discovery The quest for novel, selective, and potent kinase inhibitors is a cornerstone of modern therapeutic development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Potential of Pyridazinone-Benzenesulfonamides in Kinase-Targeted Drug Discovery

The quest for novel, selective, and potent kinase inhibitors is a cornerstone of modern therapeutic development, particularly in oncology and immunology. Within the vast chemical space of potential inhibitors, the pyridazinone-benzenesulfonamide scaffold has garnered significant interest. This structural motif is present in a variety of biologically active molecules, demonstrating inhibitory activity against several enzyme families, including kinases, carbonic anhydrases, and cyclooxygenases.[1][2][3] The inherent versatility of this scaffold presents both an opportunity and a challenge: the potential for multi-target engagement necessitates a thorough and early assessment of its selectivity profile to guide further drug development efforts.

This guide provides a comprehensive overview of the cross-reactivity and selectivity profile of a representative pyridazinone-benzenesulfonamide, which for the purpose of this technical comparison, we will refer to as Compound X , representing the broader class of 4-(6-oxopyridazin-1-yl)benzenesulfonamides. We will delve into the experimental methodologies for determining its kinase selectivity, present a comparative analysis with other inhibitor classes, and provide detailed protocols for researchers to conduct their own assessments. Our focus is to equip drug development professionals with the knowledge to critically evaluate the therapeutic potential of this promising class of compounds.

The Chemical Landscape: Structure of the Pyridazinone-Benzenesulfonamide Scaffold

The core structure of our representative Compound X, a 4-(6-oxopyridazin-1-yl)benzenesulfonamide, is characterized by a pyridazinone ring linked to a benzenesulfonamide moiety. This arrangement provides a rigid scaffold that can be readily functionalized at multiple positions to modulate potency, selectivity, and pharmacokinetic properties.

Caption: General chemical structure of the 4-(6-oxopyridazin-1-yl)benzenesulfonamide scaffold.

Understanding the Biological Context: The Importance of Kinase Selectivity

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive drug targets. However, the high degree of structural similarity among the ATP-binding sites of different kinases poses a significant challenge for the development of selective inhibitors. Off-target inhibition can lead to unforeseen side effects and toxicities, underscoring the critical need for comprehensive selectivity profiling.

cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibitors Points of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation RTK_Inhibitor RTK Inhibitor RTK_Inhibitor->Receptor RAF_Inhibitor RAF Inhibitor RAF_Inhibitor->RAF MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK

Caption: A simplified representation of a kinase signaling cascade and potential points of therapeutic intervention.

Experimental Determination of Kinase Selectivity: A Step-by-Step Protocol

To ascertain the selectivity profile of Compound X, a multi-tiered approach is recommended, starting with a broad kinase panel screen followed by more focused dose-response studies on identified hits.

Workflow for Kinase Selectivity Profiling

Start Start: Compound X Synthesis and Purification PrimaryScreen Primary Screen: Broad Kinase Panel (e.g., 200+ kinases) Single High Concentration (e.g., 10 µM) Start->PrimaryScreen DataAnalysis1 Data Analysis: Identify kinases with >50% inhibition PrimaryScreen->DataAnalysis1 DoseResponse Dose-Response Assays: Generate IC50 values for 'hit' kinases DataAnalysis1->DoseResponse DataAnalysis2 Data Analysis: Determine potency and selectivity DoseResponse->DataAnalysis2 CellularAssays Cell-Based Assays: Confirm on-target activity and assess cellular potency DataAnalysis2->CellularAssays End End: Comprehensive Selectivity Profile CellularAssays->End

Caption: A typical workflow for determining the kinase selectivity profile of a novel compound.

Detailed Protocol: In Vitro Biochemical Kinase Assay (Example using a mobility shift assay)

This protocol outlines a common method for measuring kinase activity and inhibition.

  • Reagent Preparation:

    • Prepare a 2X stock solution of the kinase of interest in kinase reaction buffer.

    • Prepare a 2X stock solution of the peptide substrate and ATP in the same buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Prepare serial dilutions of Compound X in DMSO, and then dilute further in kinase reaction buffer to achieve a 4X final concentration.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X Compound X solution or vehicle (DMSO) control to the appropriate wells.

    • Add 10 µL of the 2X kinase solution to all wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for 1-2 hours.

  • Detection and Data Analysis:

    • Stop the reaction by adding a stop solution containing EDTA.

    • Analyze the ratio of phosphorylated to unphosphorylated substrate using a mobility shift assay on a microfluidics-based instrument.

    • Calculate the percent inhibition for each concentration of Compound X relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Comparative Selectivity Profile of Pyridazinone-Benzenesulfonamides

While a comprehensive kinase panel screen for the exact "5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide" is not publicly available, studies on structurally related 4-(6-oxopyridazin-1-yl)benzenesulfonamides have revealed inhibitory activity against enzymes such as carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[1][3]

Table 1: Inhibitory Profile of Representative 4-(6-oxopyridazin-1-yl)benzenesulfonamides against Non-Kinase Enzymes

Compound/ScaffoldTarget EnzymeIC50/Ki (µM)Selectivity Index (COX-2/COX-1)Reference
Pyridazine Sulphonate 7aCOX-20.05208[1]
Pyridazine Sulphonate 7bCOX-20.06210[1]
Pyridazine Sulphonate 7a5-LOX3N/A[3]
Pyridazine Sulphonate 7b5-LOX2.5N/A[3]
Pyridazinone-substituted BenzenesulfonamideshCA IXPotent InhibitionHigh vs. other CAs[2]

This table is a compilation of data from multiple sources on related compounds and is intended to be illustrative of the scaffold's activity.

Interpretation and Comparison:

The data in Table 1 indicates that the pyridazinone-benzenesulfonamide scaffold can be engineered to potently and selectively inhibit certain enzymes. The high selectivity indices for COX-2 over COX-1 are particularly noteworthy and are a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).[1]

While these data are not from kinase assays, they highlight a crucial aspect of drug development: a compound's selectivity profile extends beyond its intended target class. The observed activity against CAs, COX-2, and 5-LOX suggests that any pyridazinone-benzenesulfonamide being developed as a kinase inhibitor should also be counterscreened against these and other relevant off-target enzymes.

For comparison, a highly selective kinase inhibitor would ideally exhibit an IC50 for its primary target in the low nanomolar range, with IC50 values for off-target kinases being at least 100-fold higher. The broad-spectrum activity of some sulfonamide-based drugs, such as the multi-kinase inhibitor sunitinib , demonstrates that this scaffold can be tailored for either selective or multi-targeted inhibition.[4][5]

Future Directions and Considerations

The pyridazinone-benzenesulfonamide scaffold represents a promising starting point for the development of novel kinase inhibitors. To fully realize its potential, the following steps are recommended:

  • Comprehensive Kinase Profiling: A broad, unbiased screen against a large panel of kinases is essential to identify primary targets and potential off-targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold's R-groups will be crucial for optimizing potency and selectivity for the desired kinase(s).

  • Cellular and In Vivo Studies: Promising candidates should be advanced to cell-based assays to confirm on-target activity and assess their effects on downstream signaling pathways. Subsequent in vivo studies in relevant disease models are necessary to evaluate efficacy and safety.

Conclusion

The pyridazinone-benzenesulfonamide scaffold is a versatile and promising platform for the discovery of novel enzyme inhibitors. While the specific kinase selectivity profile of "5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide" is not yet defined in the public domain, the available data on related compounds underscores the importance of rigorous and comprehensive selectivity profiling. By employing the systematic experimental approaches outlined in this guide, researchers can effectively characterize the selectivity of these and other novel inhibitors, thereby accelerating the development of safer and more effective targeted therapies.

References

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  • Scott, J. D., & Pawson, T. (2009). Cell signaling in space and time: where proteins come together and when they're apart. Science, 326(5957), 1220-1224. [Link]

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  • Hanke, T., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry, 16(1), 123-135. [Link]

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5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide
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5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide
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